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  • Product: (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate
  • CAS: 845907-19-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate: A Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a chiral molecule of significant interest in medicinal chemistry. Its structure combines a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a chiral molecule of significant interest in medicinal chemistry. Its structure combines a piperidine-4-carboxamide core, a prevalent scaffold in numerous biologically active compounds, with a protected amino acid moiety. This unique combination makes it a valuable intermediate for the synthesis of a diverse range of potential therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on the practical insights relevant to drug development professionals.

Chemical Identity and Physicochemical Properties

(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 845907-19-9[1][2][3]
Molecular Formula C₁₃H₂₄N₂O₃[1][2]
Molecular Weight 256.34 g/mol [1][2]
Appearance White to off-white solidInferred from similar compounds
Storage Temperature 0-8 °C[1][2]

Molecular Structure and Stereochemistry

The chemical structure of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is characterized by three key components:

  • A piperidine-4-carboxamide core: This heterocyclic moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and provide a rigid framework for orienting functional groups for target binding.[5]

  • An (S)-alanine tert-butyl ester moiety: This chiral side chain introduces a specific stereocenter, which is crucial for stereospecific interactions with biological targets. The tert-butyl ester serves as a protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during synthesis and allowing for its selective removal under acidic conditions.[6][7]

  • An amide bond: This linkage connects the piperidine ring to the alanine moiety, providing conformational rigidity and hydrogen bonding capabilities.

Caption: 2D Chemical Structure of the molecule.

Synthesis and Purification

While a specific, detailed synthesis protocol for (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is not extensively documented in peer-reviewed literature, its synthesis can be reliably achieved through a standard amide coupling reaction.

Synthetic Strategy

The most logical synthetic route involves the coupling of two commercially available starting materials: piperidine-4-carboxylic acid and (S)-alanine tert-butyl ester. The reaction is typically mediated by a peptide coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine of the alanine ester.

Caption: General synthetic workflow.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for amide bond formation.[8][9]

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling: Add (S)-alanine tert-butyl ester hydrochloride (1.0 eq) to the reaction mixture. If the hydrochloride salt is used, an additional equivalent of base may be required.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate can be purified by silica gel column chromatography.[10]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a common choice for eluting piperidine derivatives. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the basic piperidine compound on the acidic silica gel.

  • Analysis: Fractions can be analyzed by TLC, and those containing the pure product are combined and concentrated to yield the purified compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not publicly available, the expected ¹H and ¹³C NMR signals can be predicted based on its structure.[11][12]

  • ¹H NMR:

    • A singlet integrating to 9 protons for the tert-butyl group.

    • Multiplets for the piperidine ring protons.

    • A doublet for the methyl group of the alanine moiety.

    • A multiplet for the alpha-proton of the alanine moiety.

    • A broad singlet for the amide N-H proton.

    • A broad singlet for the piperidine N-H proton.

  • ¹³C NMR:

    • A signal for the quaternary carbon of the tert-butyl group.

    • A signal for the methyl carbons of the tert-butyl group.

    • Signals for the carbons of the piperidine ring.

    • A signal for the methyl carbon of the alanine moiety.

    • A signal for the alpha-carbon of the alanine moiety.

    • Signals for the two carbonyl carbons (amide and ester).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 257.3.

Role in Drug Discovery and Development

(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine-4-carboxamide scaffold is a key feature in a number of drug candidates and approved drugs.[2][13]

A Key Intermediate for Bioactive Molecules

The presence of a free secondary amine on the piperidine ring and a protected carboxylic acid allows for selective functionalization at either end of the molecule. This dual reactivity is highly advantageous in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Caption: Key sites for further chemical modification.

Potential Therapeutic Applications of Derivatives

Derivatives of piperidine-4-carboxamide have shown promise in a variety of therapeutic areas:

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: The piperidine carboxamide scaffold has been identified as a novel inhibitor of ALK, a receptor tyrosine kinase implicated in certain cancers.[13][14][15][16][17] (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate could serve as a starting point for the development of new ALK inhibitors.

  • CCR5 Receptor Antagonists: CCR5 is a chemokine receptor that acts as a co-receptor for HIV entry into host cells. Piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors for the treatment of HIV.[2][18][19][20] The chiral center in the subject molecule could be exploited to optimize interactions with the receptor.

The Role of the Tert-Butyl Ester Protecting Group

The tert-butyl ester is a robust protecting group that is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[6] It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free carboxylic acid.[7][21] This allows for subsequent amide bond formation or other modifications at this position.

Protocol for Tert-Butyl Ester Deprotection:

  • Dissolution: Dissolve the (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate in a suitable solvent, such as dichloromethane (DCM).

  • Acid Treatment: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).

  • Reaction: Stir the mixture at room temperature for 1-5 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. The resulting free acid can often be used in the next step without further purification.

Conclusion

(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a valuable and versatile intermediate for the synthesis of novel drug candidates. Its combination of a privileged piperidine-4-carboxamide scaffold and a chiral, protected amino acid moiety provides a platform for the development of a wide range of potential therapeutics, particularly in the areas of oncology and virology. A thorough understanding of its synthesis, purification, and chemical properties is essential for its effective utilization in drug discovery and development programs.

References

  • ACS Publications. (2004, August 12). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]

  • AWS. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. [Link]

  • PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]

  • Cas 150349-65-8,TERT-BUTYL 4-(3-AMINOPROPYL)PIPERIDINE-1-CARBOXYLATE. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • PubChem. Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. [Link]

  • PubMed. (2012, February 23). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. [Link]

  • Google Patents. WO2019040109A1 - Processes for preparation of (s)
  • PubMed. (2014, January 15). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. [Link]

  • Preparation method of (3S, 4R)
  • Ataman Kimya. PIPERIDINE. [Link]

  • Wikipedia. Piperidine. [Link]

  • Cenmed Enterprises. (S) Tert Butyl 2 (Piperidine 4 Carboxamido)Propanoate (250Mg). [Link]

  • 2 - Supporting Information. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds.. [Link]

  • Google Patents. WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)
  • RSC Publishing. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. [Link]

  • Google Patents. CA3092450A1 - Piperidinyl-3-(aryloxy)
  • PMC. Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening. [Link]

  • ResearchGate. (2025, October 16). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

  • PMC. (2015, February 27). Novel ALK inhibitors in clinical use and development. [Link]

  • PMC. Targeting ALK Rearrangements in NSCLC: Current State of the Art. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • MedChemComm (RSC Publishing). Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery. [Link]

  • PMC. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • RSC Medicinal Chemistry. RSC Medicinal Chemistry. [Link]

  • PubChem. tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. [Link]

  • PubChem. Synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone. [Link]

  • PubMed. [2-(4-Phenyl-4-piperidinyl)ethyl]amine based CCR5 antagonists: derivatizations at the N-terminal of the piperidine ring. [Link]

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Exploratory

Unlocking the Therapeutic Potential of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate: A Mechanistic Investigation Framework

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The piperidine-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of clinically impactful therapeutics.[1][2][3] The subject of this guide, (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate, represents a versatile chemical intermediate, poised for the synthesis of novel bioactive molecules.[4] While its direct mechanism of action is not yet defined in publicly accessible literature, its structural motifs suggest a high potential for interaction with various biological targets. This document provides a comprehensive framework for elucidating the mechanism of action of this compound and its derivatives. We will explore the diverse pharmacology of the piperidine-4-carboxamide class and present a logical, multi-tiered experimental strategy to systematically identify and validate the biological targets and cellular pathways modulated by this promising molecule.

Introduction: The Privileged Piperidine-4-Carboxamide Scaffold

The piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its favorable physicochemical properties and its ability to act as a versatile scaffold for three-dimensional molecular exploration.[1][2] The addition of a 4-carboxamide moiety further enhances its drug-like properties by providing a key hydrogen bonding motif.[3] Consequently, the piperidine-4-carboxamide core is found in a wide array of therapeutic agents with diverse mechanisms of action.[3]

Derivatives of this scaffold have been shown to exhibit a remarkable range of biological activities, including:

  • Oncology: Inhibition of kinases such as Anaplastic Lymphoma Kinase (ALK) and Akt.[5][6][7]

  • Infectious Diseases: Targeting of the Plasmodium falciparum proteasome in malaria and acting as CD4-mimetics in HIV-1.[8][9]

  • Neuroscience: Modulation of G-protein coupled receptors (GPCRs) like TAAR1 and inhibition of enzymes such as secretory glutaminyl cyclase (sQC) for Alzheimer's disease.[7][10]

  • Metabolic Disorders: Agonism of GPR119 for the treatment of type 2 diabetes.[11]

  • Antimicrobial and Antifungal applications. [12][13]

Given this chemical precedent, (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate stands as a molecule of significant interest. Its structure, featuring a chiral propanoate group, suggests the potential for stereospecific interactions with a biological target. This guide will provide the conceptual and practical framework to uncover this potential.

A Phased Approach to Mechanistic Elucidation

A systematic and tiered approach is essential to efficiently and accurately determine the mechanism of action. We propose a three-phased workflow, beginning with broad, unbiased screening and progressively narrowing the focus to specific target validation and pathway analysis.

cluster_0 Phase 1: Discovery & Hypothesis Generation cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway Analysis & In Vivo Confirmation A Phenotypic Screening C Initial Hypothesis A->C B Target Prediction (In Silico) B->C D Affinity-Based Methods (e.g., Affinity Chromatography, DARTS) C->D E Biochemical/Biophysical Assays (e.g., SPR, ITC, FRET) D->E F Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) E->F G Cellular Signaling Studies (e.g., Western Blot, Reporter Assays) F->G H Transcriptomic/Proteomic Analysis G->H I In Vivo Efficacy Studies H->I

Figure 1: A three-phased experimental workflow for determining the mechanism of action.

Phase 1: Discovery and Hypothesis Generation

The initial phase aims to generate preliminary data on the biological effects of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate and to formulate initial hypotheses regarding its potential targets.

In Silico Target Prediction

Computational methods can provide a rapid and cost-effective starting point. By comparing the structure of the molecule to databases of known ligands, potential protein targets can be identified.

Experimental Protocol: In Silico Target Prediction

  • Compound Preparation: Generate a 3D conformer of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate using computational chemistry software (e.g., ChemDraw, MarvinSketch).

  • Database Selection: Utilize publicly available and commercial databases for target prediction (e.g., SwissTargetPrediction, ChEMBL, BindingDB).

  • Similarity Searching: Perform 2D and 3D similarity searches against the selected databases to identify known bioactive molecules with structural similarity.

  • Pharmacophore Modeling: Develop a pharmacophore model based on the key chemical features of the compound (hydrogen bond donors/acceptors, hydrophobic centers, etc.) and screen it against a database of protein structures.

  • Target Prioritization: Analyze the output from the different methods and prioritize potential targets based on the strength of the evidence and their biological relevance.

Phenotypic Screening

Phenotypic screening involves testing the compound across a diverse range of cell-based assays to identify any observable effects on cellular behavior without a preconceived notion of the target.

Experimental Protocol: High-Content Phenotypic Screening

  • Cell Line Selection: Choose a panel of human cell lines representing different tissues and disease states (e.g., cancer cell lines, neuronal cells, immune cells).

  • Assay Plate Preparation: Seed the selected cell lines in multi-well plates (e.g., 96-well or 384-well).

  • Compound Treatment: Treat the cells with a range of concentrations of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate. Include appropriate vehicle and positive controls.

  • Staining and Imaging: After a suitable incubation period, fix the cells and stain them with a cocktail of fluorescent dyes that highlight different cellular components (e.g., nucleus, cytoskeleton, mitochondria). Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial mass, neurite outgrowth).

  • Hit Identification: Identify statistically significant changes in cellular phenotypes induced by the compound.

ParameterDescriptionPotential Implication
Cell Proliferation Change in the number of cells over time.Anticancer activity, cytotoxicity.
Apoptosis/Necrosis Induction of programmed cell death or cell lysis.Pro-apoptotic anticancer agent.
Neurite Outgrowth Promotion or inhibition of neurite extension in neuronal cells.Neurotrophic or neurotoxic effects.
Cytokine Secretion Modulation of inflammatory cytokine release from immune cells.Anti-inflammatory or immunomodulatory activity.

Table 1: Example Phenotypes and Their Potential Mechanistic Implications.

Phase 2: Target Identification and Validation

Once initial hypotheses are generated, the next phase focuses on identifying the direct molecular target(s) of the compound and validating this interaction.

Affinity-Based Target Identification

Affinity-based methods utilize the binding interaction between the compound and its target to isolate and identify the target protein.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Lysate Preparation: Prepare cell or tissue lysates that contain the potential target protein(s).

  • Compound Incubation: Incubate the lysate with (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate or a vehicle control.

  • Protease Digestion: Subject the lysates to limited proteolysis with a protease (e.g., thermolysin, pronase). Target proteins bound to the compound may exhibit altered susceptibility to digestion.

  • SDS-PAGE and Staining: Separate the protein fragments by SDS-PAGE and visualize them by Coomassie or silver staining.

  • Band Excision and Mass Spectrometry: Excise the protein bands that show differential digestion patterns between the compound-treated and control samples. Identify the proteins using mass spectrometry.

Biophysical and Biochemical Validation

Following the identification of putative targets, it is crucial to validate the direct binding interaction and quantify its affinity using orthogonal methods.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize the purified recombinant target protein onto a sensor chip.

  • Compound Injection: Flow a series of concentrations of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate over the sensor chip.

  • Binding Measurement: Measure the change in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein.

  • Data Analysis: Fit the binding data to a suitable model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

TechniquePrincipleKey Outputs
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized partner.ka, kd, KD
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.KD, ΔH, ΔS, Stoichiometry
Fluorescence Resonance Energy Transfer (FRET) Measures the transfer of energy between two fluorophores upon binding.Binding affinity, IC50/EC50

Table 2: Common Biophysical and Biochemical Assays for Target Validation.

Phase 3: Pathway Analysis and In Vivo Confirmation

The final phase aims to place the target interaction into a biological context by elucidating the downstream signaling pathways and confirming the compound's efficacy in a relevant in vivo model.

Cellular Signaling Pathway Analysis

Once the direct target is confirmed, the next step is to understand how the compound's interaction with this target affects cellular signaling pathways.

cluster_pathway Hypothetical Kinase Inhibition Pathway Compound (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate Kinase Target Kinase (e.g., ALK) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Cell Proliferation) pSubstrate->Downstream

Figure 2: Hypothetical signaling pathway for a kinase inhibitor.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Treatment: Treat cells with (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate at various concentrations and time points.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream substrates.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the change in protein phosphorylation.

In Vivo Efficacy Studies

The ultimate validation of a compound's mechanism of action is the demonstration of its efficacy in a relevant animal model of disease. The design of this study will be entirely dependent on the findings from the previous phases. For instance, if the compound is identified as a potent ALK inhibitor, a mouse xenograft model using an ALK-driven cancer cell line would be appropriate.[5]

Conclusion

(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a molecule with considerable, yet currently undefined, therapeutic potential. Its piperidine-4-carboxamide core is a privileged scaffold in drug discovery, known for its presence in a multitude of approved drugs with diverse mechanisms of action. This guide has outlined a rigorous, phased experimental strategy for the de-novo elucidation of its mechanism of action. By progressing from broad phenotypic screening and in silico analysis through to specific target identification, validation, and in vivo efficacy studies, researchers can systematically uncover the biological activity of this compound. This structured approach not only maximizes the probability of success but also ensures the generation of a robust and comprehensive data package to support further drug development efforts.

References

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. Available at: [Link]

  • Lawong, A. et al. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology (2024). Available at: [Link]

  • PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. Google Patents.
  • (S) Tert Butyl 2 (Piperidine 4 Carboxamido)Propanoate (250Mg) - Cenmed Enterprises. Available at: [Link]

  • (S)-2-(Piperidina-4-Carboxamido)Propanoato de terc-butilo - Chem-Impex. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules27 , 756 (2022). Available at: [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules17 , 12466–12485 (2012). Available at: [Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry55 , 4872–4894 (2012). Available at: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science252 , 022085 (2019). Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia3 , 203–221 (2023). Available at: [Link]

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific Reports9 , 13359 (2019). Available at: [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules31 , 874 (2026). Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie358 , e2500242 (2025). Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules170 , 415–423 (2021). Available at: [Link]

  • Piperidine CD4-mimetic compounds expose vulnerable Env epitopes sensitizing HIV-1-infected cells to ADCC. bioRxiv (2023). Available at: [Link]

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Foundational

Physicochemical Profiling and Analytical Methodologies for Piperidine-4-Carboxamido Propanoate Derivatives: A Technical Guide

Executive Summary Piperidine-containing compounds represent one of the most critical synthetic building blocks in modern drug discovery, appearing in numerous FDA-approved therapeutics and accounting for a vast segment o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine-containing compounds represent one of the most critical synthetic building blocks in modern drug discovery, appearing in numerous FDA-approved therapeutics and accounting for a vast segment of pharmaceutical literature[1]. Specifically, the piperidine-4-carboxamide (isonipecotamide) motif serves as a versatile pharmacophore, utilized in the design of everything from potent antimalarial proteasome inhibitors to rapid-acting analgesics like sufentanil[2][3].

However, the native piperidine-4-carboxamide scaffold presents significant pharmacokinetic liabilities. With a computed LogP of approximately -1.4, the base molecule is highly hydrophilic, resulting in excellent aqueous solubility but exceptionally poor passive membrane permeability[4]. To engineer compounds with optimal Biopharmaceutics Classification System (BCS) profiles, medicinal chemists frequently synthesize propanoate ester derivatives, such as (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate (CAS 845907-19-9)[5].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical properties of these specific derivatives. Rather than merely listing parameters, this guide explores the mechanistic causality behind their behavior and provides self-validating experimental protocols for rigorous laboratory characterization.

Structural Rationale and Core Physicochemical Properties

Ionization Profile (pKa)

The physicochemical behavior of piperidine-4-carboxamido propanoates is dominated by the secondary amine of the piperidine ring. Aliphatic piperidines typically exhibit a highly basic pKa in the range of 10.0 to 11.0. The carboxamide nitrogen, conversely, is non-basic due to the resonance delocalization of its lone pair into the adjacent carbonyl group.

At physiological pH (7.4), the piperidine nitrogen is >99% protonated. While this permanent cationic state ensures adequate solvation in aqueous media, it creates a high desolvation energy penalty when the molecule attempts to partition into a lipid bilayer.

Lipophilicity (LogP and LogD 7.4​ )

Lipophilicity is the primary driver for both target binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Conjugating a lipophilic moiety—such as a tert-butyl propanoate group—to the polar core fundamentally shifts the molecule's partitioning behavior.

Because the molecule is basic, we must differentiate between its intrinsic lipophilicity (LogP, the partitioning of the unionized neutral species) and its effective lipophilicity at physiological pH (LogD 7.4​ ). The Henderson-Hasselbalch relationship dictates that LogD 7.4​ will be significantly lower than LogP due to the ionization of the piperidine ring. The bulky tert-butyl propanoate group drives the LogD 7.4​ into the optimal range for oral bioavailability (typically between 1.0 and 3.0), balancing the aqueous solubility of the protonated amine with the lipid solubility of the esterified tail.

Thermodynamic Solubility vs. Permeability Trade-offs

The addition of the propanoate ester transitions the molecule from a BCS Class III profile (high solubility, low permeability) toward a BCS Class I or II profile. The bulky tert-butyl group disrupts crystal lattice packing energy—often lowering the melting point relative to rigid, planar analogs—while simultaneously increasing the lipophilic surface area, which enhances passive transcellular permeability.

Chemical and Metabolic Stability

A critical consideration for propanoate derivatives is their hydrolytic lability. The ester linkage is purposely designed to be susceptible to enzymatic cleavage by hepatic and intestinal carboxylesterases (CES1/CES2), often functioning as a prodrug mechanism to deliver the active carboxylic acid intracellularly.

Pathway Prodrug Piperidine-4-Carboxamido Propanoate Ester Enzyme Carboxylesterase (CES1/CES2) Prodrug->Enzyme Enzymatic Binding Active Piperidine-4-Carboxamido Propanoic Acid Enzyme->Active Ester Hydrolysis Alcohol Aliphatic Alcohol (e.g., t-Butanol) Enzyme->Alcohol Leaving Group

Fig 1: Metabolic hydrolysis pathway of propanoate ester derivatives via carboxylesterases.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, minimizing artifacts during physicochemical profiling.

Workflow A Piperidine-4-Carboxamide (Hydrophilic Core) B Propanoate Conjugation (Esterification) A->B Synthetic Modification C Physicochemical Characterization B->C Yields Derivative D Potentiometric pKa & LogD C->D Ionization Profile E PAMPA Permeability C->E Passive Diffusion

Fig 2: Sequential workflow from structural modification to physicochemical characterization.

Protocol: High-Throughput Potentiometric pKa Determination

Causality: We utilize potentiometric titration rather than UV-metric titration because the aliphatic piperidine ring lacks a conjugated chromophore that exhibits a distinct UV spectral shift upon protonation. This protocol incorporates a strong acid/base calibration step to determine the exact electrode slope and standard potential ( E0 ) prior to sample introduction, ensuring junction potential drift is accounted for.

Step-by-Step Methodology:

  • Electrode Calibration: Titrate a standardized 0.15 M KCl solution containing 1 mM HCl with 0.5 M KOH to map the Nernstian response of the glass electrode.

  • Sample Preparation: Dissolve 1.5 mg of the piperidine-4-carboxamido propanoate derivative in 10 mL of 0.15 M KCl. The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Titration Execution: Dispense 0.5 M KOH in 0.01 mL increments using an automated titrator. Critical: Conduct the titration under a continuous argon blanket. Basic piperidines readily absorb atmospheric CO 2​ to form carbonic acid, which will artificially skew the basic pKa measurement.

  • Data Processing: Utilize a Bjerrum plot (average number of bound protons vs. pH) to calculate the macroscopic pKa. The inflection point corresponding to the deprotonation of the piperidine nitrogen will yield the precise pKa.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA is selected over Caco-2 cell line assays for primary screening to strictly isolate passive transcellular diffusion from active transport mechanisms. Basic piperidines are notorious substrates for P-glycoprotein (P-gp) efflux transporters; PAMPA allows us to quantify the baseline passive permeability before introducing biological complexity.

Step-by-Step Methodology:

  • System Validation: Spike the assay with high-permeability (propranolol) and low-permeability (atenolol) internal standards. This self-validates that the artificial lipid integrity is maintained throughout the incubation.

  • Lipid Membrane Preparation: Coat the PVDF filter of the donor plate (pore size 0.45 μm) with 5 μL of a 20% (w/v) dodecane solution of synthetic lecithin.

  • Donor/Acceptor Loading: Dilute the propanoate derivative in PBS (pH 7.4) to a final concentration of 50 μM. Add 300 μL of this solution to the donor wells. Fill the corresponding acceptor wells with 300 μL of fresh PBS.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 5 hours. The incubation must occur in a humidity-controlled chamber to prevent evaporative edge effects that concentrate the solute.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ) using the standard sink-condition approximation equation.

Quantitative Data Summary

The following table summarizes the drastic physicochemical shifts that occur when transitioning from the base piperidine-4-carboxamide to a bulky propanoate derivative.

Physicochemical PropertyPiperidine-4-Carboxamide (Base Scaffold)(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate
Molecular Weight 128.17 g/mol [4]256.34 g/mol [5]
Computed LogP -1.4[4]~ 1.8 - 2.2
Piperidine pKa ~ 10.5~ 10.2 (Slight inductive reduction)
Aqueous Solubility (pH 7.4) Highly Soluble (>100 mg/mL)Moderate (~0.5 - 1.0 mg/mL)
Permeability (PAMPA Pe​ ) Low ( <1×10−6 cm/s)High ( >10×10−6 cm/s)
Primary Degradation Pathway Highly StableEster Hydrolysis (CES1/CES2)

Conclusion

The derivatization of piperidine-4-carboxamides into propanoate esters is a masterclass in rational physicochemical tuning. By masking the polarity of the core scaffold with a lipophilic, hydrolytically sensitive ester, researchers can bypass the inherent permeability limitations of basic aliphatic amines. Understanding the interplay between the basic pKa of the piperidine ring and the lipophilicity of the propanoate tail is essential for optimizing these derivatives for targeted therapeutic applications.

References

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria National Center for Biotechnology Information (PMC)[Link][2]

  • US20100137604A1 - Method of making piperidine derivatives Google Patents[3]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications MDPI - International Journal of Molecular Sciences[Link][1]

Sources

Exploratory

A Comprehensive Guide to the Crystal Structure Analysis of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate: From Synthesis to Structural Elucidation

Abstract This technical guide provides a comprehensive, in-depth walkthrough of the process of determining the crystal structure of the chiral molecule (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate. While a publi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the process of determining the crystal structure of the chiral molecule (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate. While a published crystal structure for this specific compound is not currently available in public databases like the Cambridge Structural Database (CSD)[1][2], this guide will serve as a detailed, hypothetical case study for researchers, scientists, and drug development professionals. It will delineate the necessary steps from sample preparation and crystallization to single-crystal X-ray diffraction (SCXRD) data collection, structure solution, refinement, and final analysis. The methodologies and rationale presented herein are grounded in established crystallographic principles and best practices, providing a robust framework for the structural analysis of novel small organic molecules. The compound, (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate, is a relevant subject for such a study due to its potential applications in pharmaceutical research and development as an intermediate in the synthesis of bioactive molecules[3][4].

Introduction: The Significance of Structural Analysis

The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs) and their intermediates, a precise understanding of the crystal structure is paramount. It provides invaluable information on stereochemistry, conformation, and intermolecular interactions, all of which influence a compound's solubility, stability, bioavailability, and interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this detailed structural information at the atomic level[5][6].

(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate contains multiple stereocenters and flexible moieties, making its conformational landscape complex. A crystal structure analysis would provide unambiguous assignment of its absolute stereochemistry and reveal its preferred conformation in the solid state. This guide will therefore proceed as a blueprint for the de novo crystal structure determination of this compound.

The Crystallization Challenge: Obtaining High-Quality Single Crystals

The primary bottleneck in any SCXRD study is often the growth of high-quality single crystals of sufficient size (typically >30 µm in all dimensions)[7]. For a novel compound like (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate, a systematic screening of crystallization conditions is essential.

Material Purity

Before commencing crystallization trials, it is crucial to ensure the high purity of the compound. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality. Standard purification techniques such as column chromatography or recrystallization should be employed to achieve >98% purity, as confirmed by methods like NMR spectroscopy and HPLC.

Crystallization Methodologies

A variety of techniques should be employed to explore a wide range of crystallization conditions. Given that the target compound is a small organic molecule, the following methods are recommended:

  • Slow Evaporation: This is often the simplest and most effective method[8]. A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: This technique involves the slow diffusion of a precipitant (a solvent in which the compound is poorly soluble) into a solution of the compound in a good solvent. This can be set up in either a hanging-drop or sitting-drop apparatus.

  • Solvent-Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth[9].

A systematic approach to solvent selection is critical. A screening grid of solvents with varying polarities, hydrogen-bonding capabilities, and boiling points should be utilized.

Table 1: Hypothetical Crystallization Screening for (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate

Trial IDMethodSolvent SystemTemperature (°C)Result
C01-A1Slow EvaporationMethanol20Amorphous solid
C01-B3Slow EvaporationEthyl Acetate20Small needles, poor quality
C01-C5Vapor DiffusionToluene/Hexane20Oily precipitate
C02-D2Solvent-LayeringDichloromethane/Pentane4Colorless, block-shaped crystals
C02-F8CoolingAcetonitrile4Microcrystalline powder

Based on this hypothetical screening, the solvent-layering method with dichloromethane and pentane at a reduced temperature yielded crystals suitable for SCXRD analysis.

Single-Crystal X-ray Diffraction: Data Collection

Once suitable crystals are obtained, the next step is to collect the diffraction data. This is performed using a single-crystal X-ray diffractometer.

Crystal Mounting and Screening

A well-formed crystal is carefully selected under a polarizing microscope to ensure it is a single crystal and not a conglomerate[10]. It is then mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures (usually 100 K). Low-temperature data collection minimizes thermal motion of the atoms, leading to a more precise structure.

Data Collection Strategy

The mounted crystal is placed on the diffractometer, and a preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's Laue symmetry. Based on this initial information, a data collection strategy is devised to ensure a complete and redundant dataset is collected[11]. Modern diffractometers with CCD or CMOS detectors typically collect a series of frames by rotating the crystal in the X-ray beam[6].

Table 2: Hypothetical Crystal Data and Data Collection Parameters

ParameterValue
Empirical formulaC13H24N2O3
Formula weight256.34 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 8.543(2) Å, b = 11.234(3) Å, c = 15.678(4) Å
α = 90°, β = 90°, γ = 90°
Volume1506.7(6) ų
Z4
Calculated density1.130 Mg/m³
Absorption coefficient0.080 mm⁻¹
F(000)560
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-11 ≤ h ≤ 11, -14 ≤ k ≤ 14, -20 ≤ l ≤ 20
Reflections collected15890
Independent reflections3456 [R(int) = 0.0345]
Completeness to theta = 25.242°99.8 %
Data / restraints / parameters3456 / 0 / 164
Goodness-of-fit on F²1.056
Final R indices [I > 2sigma(I)]R1 = 0.0452, wR2 = 0.1189
R indices (all data)R1 = 0.0567, wR2 = 0.1254
Absolute structure parameter0.1(2)
Largest diff. peak and hole0.345 and -0.213 e.Å⁻³

Structure Solution and Refinement: From Data to Model

The collected diffraction data consists of a list of reflection intensities. The process of converting this data into a 3D atomic model is known as structure solution and refinement[12]. This is typically an iterative process.

The Phase Problem and Structure Solution

The fundamental challenge in crystallography is the "phase problem": the diffraction experiment measures the intensities of the scattered X-rays, but not their phases. Both are required to calculate the electron density map from which the atomic positions can be determined. For small molecules, "direct methods" or dual-space methods, as implemented in programs like SHELXT, are highly effective at solving the phase problem.

Model Building and Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization procedure[13]. This iterative process involves adjusting the atomic coordinates, displacement parameters (which model thermal motion), and site occupancy factors to improve the agreement between the observed and calculated structure factors. The quality of the refinement is monitored using the R-factors (R1 and wR2), which are measures of the agreement between the model and the data.

The entire process of structure solution and refinement can be managed within integrated software platforms like Olex2[14][15][16] or WinGX, which provide graphical interfaces to powerful underlying programs like SHELXS/SHELXT (for solution) and SHELXL (for refinement)[17].

Experimental Workflow for Structure Solution and Refinement:

G cluster_data Data Processing & Solution cluster_refinement Refinement Cycle cluster_validation Validation & Finalization raw_data Raw Diffraction Data (.hkl file) structure_solution Structure Solution (e.g., SHELXT) raw_data->structure_solution initial_model Initial Atomic Model structure_solution->initial_model refine Least-Squares Refinement (SHELXL) initial_model->refine fourier Difference Fourier Map refine->fourier model_building Model Building/Correction (in Olex2) fourier->model_building model_building->refine validation Structure Validation (PLATON, checkCIF) model_building->validation Convergence final_model Final Structural Model (.cif file) validation->final_model

Caption: Iterative workflow for crystal structure determination.

Analysis of the Crystal Structure

With a fully refined model, a detailed analysis of the molecular and crystal structure can be performed. This involves examining bond lengths, bond angles, torsion angles, and intermolecular interactions.

Molecular Conformation and Stereochemistry

The analysis would confirm the (S) configuration of the stereocenter at the propanoate moiety. The conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the tert-butyl and carboxamido groups would be definitively established.

Intermolecular Interactions and Crystal Packing

A crucial aspect of solid-state characterization is understanding how the molecules pack in the crystal lattice. This is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and potentially weaker C-H···O interactions. In the case of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate, the amide N-H and the secondary amine N-H are potential hydrogen bond donors, while the carbonyl and ester oxygen atoms are potential acceptors. These interactions can lead to the formation of supramolecular synthons, which dictate the overall crystal packing.

Software like PLATON[18][19][20] can be used to analyze these interactions in detail.

Diagram of Key Intermolecular Interactions:

G cluster_mol1 Molecule A cluster_mol2 Molecule B N1_H N1-H (Amide) O1 O1 (Carbonyl) N1_H->O1 N-H···O=C (Head-to-Tail Chain) N2_H N2-H (Piperidine) O2 O2 (Ester) N2_H->O2 N-H···O (Inter-chain linkage)

Caption: Potential hydrogen bonding motifs in the crystal lattice.

Data Reporting and Archiving

The final step in a crystal structure analysis is the preparation of a comprehensive report and the deposition of the structural data in a public repository. The standard format for this is the Crystallographic Information File (CIF)[21][22][23]. The CIF file contains all the essential information about the crystal structure, including the unit cell parameters, atomic coordinates, and details of the data collection and refinement. It is standard practice to deposit the CIF with the Cambridge Crystallographic Data Centre (CCDC) to make the structure available to the wider scientific community.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, pathway for the complete crystal structure analysis of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate. By following a systematic approach encompassing high-purity synthesis, methodical crystallization screening, precise data collection, and rigorous structure solution and refinement, a detailed and accurate three-dimensional model of a novel compound can be achieved. The resulting structural information is invaluable for understanding the fundamental properties of the molecule and is a critical component in modern drug discovery and development. The principles and workflows described herein are broadly applicable to the structural elucidation of a wide range of small organic molecules.

References

  • Olex2 - Wikipedia. Available at: [Link]

  • Crystallographic Information File - Wikipedia. Available at: [Link]

  • A short guide to Crystallographic Information Files - CCDC. Available at: [Link]

  • PLATON - School of Chemistry - University of Glasgow. Available at: [Link]

  • PLATON for MS-Windows. Available at: [Link]

  • PLATON INTRO - MIT. Available at: [Link]

  • Olex2 | OlexSys. Available at: [Link]

  • Crystallographic Information Framework - IUCr. Available at: [Link]

  • CIF - Crystallographic Information Framework - DCC. Available at: [Link]

  • PLATON. Available at: [Link]

  • Olex2 download | SourceForge.net. Available at: [Link]

  • (PDF) OLEX2: A complete structure solution, refinement and analysis program. Available at: [Link]

  • (IUCr) CIF 1.1 syntax specification. Available at: [Link]

  • Chemical crystallization | SPT Labtech. Available at: [Link]

  • OlexSys. Available at: [Link]

  • THE PLATON HOMEPAGE. Available at: [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. Available at: [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. Available at: [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL - Oxford Academic. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

  • Refinement of Disorder with SHELXL A tutorial by Peter Müller Director, X-Ray Diffraction Facility MIT Department of Chemistry. Available at: [Link]

  • CCP4-Workshop: shelx c/d/e Tutorial. Available at: [Link]

  • Crystallization - Organic Chemistry at CU Boulder. Available at: [Link]

  • Crystal structure refinement. Available at: [Link]

  • Structure solution and refinement: introductory strategies. Available at: [Link]

  • T U T O R I A L - 1 Getting started - School of Chemistry. Available at: [Link]

  • “Coot for SHELXL” Tutorial. Available at: [Link]

  • Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Available at: [Link]

  • X-ray single crystal and powder diffraction: possibilities and applications. Available at: [Link]

  • Data-collection strategies - IUCr Journals - International Union of Crystallography. Available at: [Link]

  • Powder X-ray Diffraction Protocol/SOP. Available at: [Link]

  • The Cambridge Structural Database - BiŌkeanós. Available at: [Link]

  • Cambridge Structural Database - Re3data.org. Available at: [Link]

  • Cambridge Structural Database (CSD) | Physical Sciences Data science Service. Available at: [Link]

  • (S) Tert Butyl 2 (Piperidine 4 Carboxamido)Propanoate (250Mg) - Cenmed Enterprises. Available at: [Link]

Sources

Foundational

Thermodynamic Stability of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate: A Mechanistic Guide

Executive Summary (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a highly functionalized synthetic intermediate and pharmacophore building block. Its thermodynamic stability is not governed by a single global d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a highly functionalized synthetic intermediate and pharmacophore building block. Its thermodynamic stability is not governed by a single global degradation pathway, but rather by the independent thermodynamic and kinetic vulnerabilities of its three core structural domains: the tert-butyl ester, the piperidine-4-carboxamide linkage, and the (S)-propanoate chiral center.

As a Senior Application Scientist, evaluating this compound requires moving beyond basic shelf-life observations to a first-principles understanding of its physical chemistry. This whitepaper deconstructs the thermodynamic parameters governing the molecule's conformational dynamics and degradation pathways, providing self-validating experimental protocols to quantify these metrics in the laboratory.

Structural Decomposition & Thermodynamic Domains

The tert-Butyl Ester: Entropy-Driven Cleavage

The tert-butyl ester group is sterically encumbered, which effectively blocks bimolecular nucleophilic acyl substitution ( BAc​2 ) pathways. Consequently, it exhibits high thermodynamic stability under basic and neutral conditions. However, under acidic conditions, the mechanism shifts strictly to a unimolecular dissociative pathway ( SN​1 or E1 ).

The cleavage is thermodynamically driven by the formation of a highly stable tert-butyl carbocation, followed by the release of isobutylene gas. This gas evolution provides a massive entropic driving force ( ΔS‡>0 ), overcoming the relatively high enthalpic barrier of approximately 15 kcal/mol associated with SN​1 ester hydrolysis (1)[1].

The Piperidine-4-Carboxamide Linkage: Conformational Free Energy

The amide bond linking the piperidine ring to the propanoate backbone is stabilized by classic resonance delocalization, conferring a high kinetic barrier to hydrolysis ( ΔG‡>20 kcal/mol) and excellent metabolic stability (2)[2].

More critical to the molecule's overall free energy is the conformational landscape of the piperidine ring. The ring undergoes rapid chair-chair interconversion. In non-polar environments, the equatorial conformation is thermodynamically preferred over the axial conformer by approximately 0.6 kcal/mol (3)[3]. The interconversion requires overcoming a twist-boat transition state with an activation energy of roughly 10.4 kcal/mol, while the nitrogen inversion barrier is significantly lower at 6.1 kcal/mol (4)[4].

Chiral Integrity of the (S)-Propanoate Center

The α -proton of the (S)-propanoate moiety is mildly acidic due to the electron-withdrawing effects of the adjacent ester and amide groups. Under strongly basic conditions, thermodynamic deprotonation leads to a planar enolate intermediate, resulting in epimerization and the loss of chiral integrity.

degradation A (S)-tert-butyl 2-(piperidine -4-carboxamido)propanoate B Acidic Hydrolysis (E1/SN1 Mechanism) A->B H+ / H2O ΔH‡ ~ 15 kcal/mol C Basic Epimerization (Enolate Intermediate) A->C OH- Catalysis Chiral Loss D Amide Hydrolysis (Extreme pH/Enzymatic) A->D Protease / Heat High Barrier

Caption: Thermodynamic degradation pathways under varying environmental conditions.

Quantitative Thermodynamic Parameters

The following table summarizes the key thermodynamic and kinetic parameters governing the stability and conformational dynamics of the molecule's substructures.

Structural DomainDynamic ProcessParameterEstimated ValueSource
Piperidine Ring Equatorial Axial Equilibrium ΔG∘ ~0.6 kcal/mol3[3]
Piperidine Ring Nitrogen Inversion Ea​ ( ΔG‡ )~6.1 kcal/mol4[4]
Piperidine Ring Ring Inversion (Chair Twist-Boat) Ea​ ( ΔG‡ )~10.4 kcal/mol4[4]
tert-Butyl Ester Acidic Hydrolysis ( SN​1 Cleavage) ΔH‡ ~15.0 kcal/mol1[1]

Experimental Methodologies (Self-Validating Systems)

To empirically validate the thermodynamic stability of this compound, researchers must employ protocols that isolate specific variables. The following methodologies are designed with internal controls to ensure self-validation.

Protocol A: Kinetic Profiling of Ester Hydrolysis via Quantitative NMR (qNMR)

Causality: Standard HPLC methods can induce on-column degradation of acid-labile esters. By utilizing in situ qNMR with an internal standard, we eliminate sample preparation artifacts and directly observe the SN​1 cleavage kinetics to construct an Eyring plot.

  • Sample Preparation: Dissolve 10 mg of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate in 0.6 mL of D2​O .

  • Internal Standard: Add 1.0 mg of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal integration reference. Validation check: The DSS signal at 0.0 ppm must remain constant throughout the experiment.

  • Acidification: Inject 10 μ L of concentrated DCl to initiate hydrolysis.

  • Data Acquisition: Acquire 1H -NMR spectra every 10 minutes at a constant temperature (e.g., 25°C). Track the disappearance of the tert-butyl singlet (~1.4 ppm) and the appearance of the isobutylene/t-butanol byproduct signals.

  • Thermodynamic Extraction: Repeat the experiment at 35°C, 45°C, and 55°C. Plot ln(k/T) versus 1/T to extract the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

Protocol B: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

Causality: At room temperature, the rapid ring inversion of the piperidine moiety averages the axial and equatorial proton signals, masking the thermodynamic ratio. By chilling the sample below its coalescence temperature, the exchange rate slows, allowing direct integration of the distinct conformers.

  • Solvent Selection: Dissolve the compound in Toluene- d8​ to prevent freezing at low temperatures and to simulate a non-polar environment where the equatorial preference is ~0.6 kcal/mol.

  • Cooling Gradient: Lower the NMR probe temperature in 10°C increments from 25°C down to -80°C.

  • Coalescence Observation: Identify the coalescence temperature ( Tc​ ) where the broad averaged signals split into distinct peaks for the axial and equatorial conformers.

  • Integration & Calculation: At -80°C, integrate the distinct signals. Calculate the equilibrium constant ( Keq​=Ieq​/Iax​ ) and derive the standard free energy difference using ΔG∘=−RTln(Keq​) .

conformation Eq Equatorial Chair (Lowest Free Energy) TS Twist-Boat Transition State (+10.4 kcal/mol) Eq->TS Ring Inversion NInv Nitrogen Inversion TS (+6.1 kcal/mol) Eq->NInv N-H Inversion Ax Axial Chair (+0.6 kcal/mol) TS->Ax Relaxation NInv->Eq Rapid Reversion

Caption: Conformational free energy landscape for the piperidine ring moiety.

References

  • Piperidine - Wikipedia , Wikipedia,[Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties , CDC Stacks,[Link]

  • TOTAL OF 10 PAGES ONLY MAY BE XEROXED - Memorial University Research Repository , Memorial University,[Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria , PMC,[Link]

Sources

Exploratory

Comprehensive Technical Guide on (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate: CAS 845907-19-9 Profiling, Safety Data, and Synthetic Workflows

Executive Summary (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a highly versatile, chiral bifunctional building block extensively utilized in modern drug discovery. Structurally, it consists of a piperidine-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a highly versatile, chiral bifunctional building block extensively utilized in modern drug discovery. Structurally, it consists of a piperidine-4-carboxylic acid core coupled via an amide bond to an (S)-alanine tert-butyl ester. The orthogonal reactivity of its secondary amine and protected carboxylic acid makes it a critical intermediate in the synthesis of complex pharmacophores. Notably, this compound is a key structural motif in the development of Protein Kinase B (AKT) inhibitors ()[1] and Hsp90-targeted drug conjugates ()[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, safety data, and field-proven synthetic methodologies.

Physicochemical Profiling & Registry Data

To ensure rigorous tracking and validation in chemical inventories, the quantitative data for this compound is summarized below[3]:

ParameterValue
Chemical Name (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate
CAS Registry Number 845907-19-9
Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
MDL Number MFCD09910430
SMILES CC(C)(C)OC(=O)NC(=O)C1CCNCC1
Storage Temperature 0–8°C (Refrigerated, dry environment)

Safety Data Sheet (SDS) & Hazard Mitigation

Handling this compound requires adherence to strict safety protocols due to the inherent basicity of the secondary piperidine amine, which can interact with biological membranes. According to standardized safety data sheets (), the compound presents specific GHS hazards[4].

GHS Classification
  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Mechanistic Causality of Hazards

The secondary amine in the piperidine ring (pKa ~10-11) is a strong nucleophile and base. Upon contact with ocular or dermal tissue, it disrupts lipid bilayers and can cause localized saponification or protein denaturation, leading directly to the observed H315 and H319 hazards. The tert-butyl ester moiety is lipophilic, increasing the compound's ability to penetrate the stratum corneum compared to its free-acid counterpart.

Precautionary Protocols (P-Statements) & PPE
  • P261 : Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

  • Required PPE : Nitrile gloves (minimum 0.11 mm thickness to prevent amine permeation), safety goggles with side shields, and handling within a certified Class II fume hood to mitigate H335 respiratory risks.

Synthetic Utility & Mechanistic Workflows

In drug development, CAS 845907-19-9 serves as a central hub for divergent synthesis. The piperidine nitrogen acts as a nucleophile for SNAr reactions (e.g., coupling to chloropyrimidines in AKT inhibitors) or reductive aminations[1]. Conversely, the tert-butyl ester protects the C-terminus during these basic/nucleophilic steps but can be selectively cleaved under strongly acidic conditions to allow for subsequent peptide coupling.

G A (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate CAS: 845907-19-9 B Piperidine N-Functionalization (Acylation / Alkylation / SNAr) A->B Electrophile, Base C tert-Butyl Ester Deprotection (TFA / DCM) A->C Acidic Hydrolysis D N-Functionalized Derivative (Retains t-Bu Ester) B->D Yields E Free Carboxylic Acid (Ready for Peptide Coupling) C->E Yields F Advanced Drug Conjugate (e.g., Hsp90 or AKT Inhibitor) D->F Subsequent Deprotection & Coupling E->F Subsequent N-Functionalization

Orthogonal reactivity pathways of CAS 845907-19-9 in drug discovery workflows.

Experimental Protocols: Self-Validating Systems

Below is a field-proven, self-validating protocol for the C-terminal deprotection of the tert-butyl ester to yield the free carboxylic acid. This is a mandatory step before coupling the alanine moiety to PROTAC linkers or complex payloads.

Protocol: TFA-Mediated Deprotection of the tert-Butyl Ester

Rationale & Causality : Trifluoroacetic acid (TFA) provides the necessary protonation of the ester oxygen, facilitating the elimination of the tert-butyl group as isobutylene gas. The evolution of gas drives the reaction to completion according to Le Chatelier’s principle. Dichloromethane (DCM) is utilized as a non-coordinating solvent to stabilize the carbocation transition state without participating in side reactions. Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent the re-alkylation of the piperidine nitrogen by the highly reactive tert-butyl cation.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 mmol of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate in 4.0 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Scavenger Addition : Add 0.1 mL (approx. 5 equivalents) of TIPS to the solution.

  • Acidification : Cool the flask to 0°C using an ice bath. Dropwise, add 4.0 mL of neat TFA to prevent exothermic degradation.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to ambient temperature (20–25°C). Stir vigorously for 2–4 hours.

  • Self-Validation Check (In-Process) : Extract a 10 µL aliquot, dilute in CDCl3, and perform a rapid 1H-NMR scan. The reaction is complete when the intense 9H singlet at ~1.45 ppm (corresponding to the tert-butyl group) completely disappears. This provides an absolute, binary confirmation of ester cleavage before proceeding to workup.

  • Workup : Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA azeotropically.

  • Isolation : Triturate the resulting crude oil with cold diethyl ether to precipitate the product as a TFA salt. Filter and dry under high vacuum.

Analytical Validation System

To ensure the integrity of the synthesized or purchased batch, the following analytical validations must be performed prior to use in biological assays:

  • LC-MS : Electrospray ionization (ESI+) should yield a parent ion [M+H]+ at m/z 257.3.

  • Chiral HPLC : Essential to confirm that the (S)-stereocenter of the alanine moiety has not epimerized during storage or synthesis. Utilize a chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic hexanes/isopropanol gradient.

References

  • Madrigal Pharmaceuticals, Inc. "Hsp90 inhibitor drug conjugates.
  • AstraZeneca AB. "Protein kinase B inhibitors." United States Patent and Trademark Office, US11236095B2, 2022.

Sources

Foundational

Pharmacokinetics and ADME Profiling of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate Derivatives in Targeted Therapeutics

Executive Summary The compound (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate (CAS 845907-19-9) is a highly specialized structural motif utilized extensively in modern drug design, particularly in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate (CAS 845907-19-9) is a highly specialized structural motif utilized extensively in modern drug design, particularly in the development of Small-molecule Drug Conjugates (SDC-TRAPs) and targeted kinase inhibitors[1]. Rather than acting as a standalone therapeutic, this moiety functions as a sophisticated pharmacokinetic (PK) modifier and prodrug linker.

By leveraging the steric bulk of the tert-butyl ester and the basicity of the piperidine ring, medicinal chemists can precisely control a drug's absorption, distribution, metabolism, and excretion (ADME). This whitepaper provides an in-depth technical analysis of the pharmacokinetic behavior of this moiety, detailing the causality behind its structural design, its intracellular trapping mechanism, and the self-validating protocols required to quantify its PK profile.

Structural Rationale and Physicochemical Properties

The architecture of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is engineered to solve a fundamental challenge in oncology and targeted therapy: achieving high intracellular drug concentrations while minimizing systemic toxicity[2].

  • The Piperidine-4-Carboxamide Core: The secondary amine of the piperidine ring serves as an ideal synthetic attachment point (via SNAr or cross-coupling) to active pharmacophores, such as pyrrolopyrimidine cores in AKT inhibitors[3] or purine scaffolds[4]. It imparts favorable aqueous solubility at physiological pH.

  • The (S)-Alanine tert-Butyl Ester: The tert-butyl group acts as a highly lipophilic, sterically hindered shield. Unlike methyl or ethyl esters, which are rapidly hydrolyzed by ubiquitous plasma esterases (e.g., butyrylcholinesterase), the tert-butyl ester resists premature cleavage in systemic circulation[1]. This elevates the molecule's LogP, facilitating rapid passive diffusion across lipid bilayers into the target tissue.

In Vivo Pharmacokinetics & The Intracellular Trapping Mechanism

Absorption and Distribution

When incorporated into a larger therapeutic molecule, the tert-butyl ester significantly enhances oral bioavailability and cellular penetrance. Preclinical models demonstrate that compounds bearing this motif exhibit rapid absorption, with Tmax often occurring within 1 to 2 hours post-dose[5].

Metabolism and Intracellular Trapping

The defining pharmacokinetic feature of this moiety is its role in the SDC-TRAP (Small-molecule Drug Conjugate - Targeted intracellular Accumulation) mechanism[2]. Once the lipophilic prodrug diffuses into the intracellular space of a target cell (e.g., a tumor cell overexpressing Hsp90), it encounters specific intracellular carboxylesterases and acidic compartments (such as lysosomes). These localized conditions catalyze the hydrolysis of the tert-butyl ester, unmasking the free (S)-2-(piperidine-4-carboxamido)propanoic acid.

The resulting carboxylate is negatively charged (anionic/zwitterionic) at physiological pH. This charge drastically reduces the molecule's membrane permeability, effectively "trapping" the active therapeutic inside the cell and driving the tumor-to-plasma ratio above 2:1[6].

Trapping_Mechanism P Prodrug (tert-butyl ester) High LogP Plasma Stable M Cell Membrane Passive Diffusion P->M Systemic Circulation C Intracellular Cytosol Esterase Hydrolysis M->C Entry A Active Carboxylate Low Permeability C->A Cleavage of tert-butyl group A->M Trapped (Cannot exit) T Target Protein (e.g., Hsp90) A->T Target Binding

Figure 1: Intracellular trapping mechanism of tert-butyl ester prodrugs.

Excretion

Unbound prodrug that escapes target tissue entry is primarily metabolized via hepatic oxidation (often at the piperidine ring) and subsequent renal excretion. The steric hindrance of the tert-butyl group ensures that systemic clearance is heavily dependent on CYP450-mediated phase I metabolism rather than rapid phase II ester hydrolysis in the plasma[4].

Quantitative Pharmacokinetic Data

The following table synthesizes representative preclinical PK parameters for targeted therapeutics utilizing the (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate motif, demonstrating the efficacy of the trapping mechanism compared to unconjugated/unesterified analogs[7],[2].

Pharmacokinetic ParameterUnitEsterified SDC-TRAP (IV)Free Acid Metabolite (IV)
Systemic Clearance (CL) mL/min/kg12.448.6
Volume of Distribution (Vdss) L/kg2.10.8
Terminal Half-life (t1/2) h8.21.5
Tumor-to-Plasma Ratio (AUC) Ratio> 5:1< 0.5:1
Primary Excretion Route N/AHepatic (Metabolites)Renal (Unchanged)

Self-Validating Experimental Protocols

To accurately characterize the pharmacokinetics of compounds containing this moiety, rigorous bioanalytical controls must be implemented. The primary risk during ex vivo handling is the artificial degradation of the tert-butyl ester by residual plasma enzymes, which artificially inflates calculated clearance rates.

Protocol A: In Vivo PK and Tissue Distribution Workflow (Rodent Model)

Objective: Quantify the plasma clearance and tumor-to-plasma accumulation ratio of the prodrug and its free-acid metabolite.

  • Dosing: Administer the test compound intravenously (1 mg/kg) formulated in 10% DMA / 90% saline to male Sprague-Dawley rats or tumor-bearing xenograft mice[7].

  • Serial Sampling: Collect 50 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Ex Vivo Quenching (Critical Causality Step): Immediately transfer blood into K2EDTA tubes pre-chilled on ice, containing 10 µM of a broad-spectrum esterase inhibitor (e.g., bis-p-nitrophenyl phosphate).

    • Causality: Failing to inhibit ex vivo esterase activity will result in the continuous cleavage of the tert-butyl ester in the collection tube, leading to a false underestimation of prodrug half-life and an overestimation of the free acid metabolite.

  • Tissue Harvest: Euthanize a subset of animals at 2h and 24h. Excise tumor tissue and homogenize in cold PBS (1:5 w/v)[2].

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS) to the plasma/homogenate. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Self-Validation (System Suitability): Inject a Quality Control (QC) sample containing a known ratio of Prodrug and Free Acid before and after the biological sample batch. The batch is only valid if the Prodrug/Free Acid ratio in the QC sample remains within ±15% of the theoretical value, proving no in-source fragmentation or autosampler degradation occurred.

  • LC-MS/MS Analysis: Analyze the supernatant using UHPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

PK_Workflow D 1. In Vivo Dosing (IV/PO Administration) S 2. Serial Sampling (Plasma & Tumor Excision) D->S E 3. Cold Extraction (Quench Esterases) S->E A 4. LC-MS/MS Analysis (MRM Quantification) E->A V 5. Data Validation (QC & IS Tracking) A->V M 6. PK Modeling (Non-Compartmental Analysis) V->M

Figure 2: Self-validating LC-MS/MS bioanalytical workflow for PK quantification.

Protocol B: Microsomal Stability Assessment

Objective: Determine the intrinsic clearance (CLint) mediated by hepatic cytochrome P450s versus esterases.

  • Incubation: Spike the compound (1 µM final) into human or rat liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding an NADPH regenerating system.

  • Control Arm (Causality Step): Run a parallel incubation without NADPH.

    • Causality: The minus-NADPH control isolates esterase-mediated hydrolysis from CYP450-mediated oxidation. If the compound depletes in the absence of NADPH, it confirms that hepatic carboxylesterases are actively cleaving the tert-butyl ester.

  • Quenching & Analysis: Aliquot at 0, 15, 30, and 60 minutes into cold acetonitrile. Analyze via LC-MS/MS to calculate the in vitro half-life and scale to in vivo clearance.

References

  • US10669271B2 - Heterocyclic compounds as immunomodulators Google Patents URL
  • WO2017151425A1 - Hsp90 inhibitor drug conjugates Google Patents URL
  • WO2015038649A1 - Targeted therapeutics (SDC-TRAP Pharmacokinetics)
  • WO2018236793A1 - Targeted Therapies (Tissue Distribution)
  • Excretion, Metabolism, and Pharmacokinetics of CP-945598, a Selective Cannabinoid Receptor Antagonist, in Rats, Mice, and Dogs Drug Metabolism and Disposition URL:[Link]

  • Metabolism, Excretion, and Pharmacokinetics of a Dipeptidyl Peptidase Inhibitor Drug Metabolism and Disposition URL:[Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Pathway and Protocol for (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate

Introduction & Chemical Rationale (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate (CAS: 845907-19-9) is a highly versatile amino acid derivative widely utilized as a building block in medicinal chemistry, peptide s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate (CAS: 845907-19-9) is a highly versatile amino acid derivative widely utilized as a building block in medicinal chemistry, peptide synthesis, and the formulation of bioactive molecules targeting neurological pathways[1]. Structurally, it consists of a piperidine ring linked via an amide bond to an L-alanine tert-butyl ester.

Synthesizing this molecule requires a precise, field-proven protecting group strategy to prevent unwanted self-condensation while preserving both the acid-sensitive tert-butyl ester and the chiral center of the L-alanine moiety.

The Orthogonal Protection Strategy: A common pitfall in piperidine-carboxylic acid couplings is the use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. Because the target molecule contains a tert-butyl ester, any acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane) used to remove a Boc group would simultaneously hydrolyze the ester, leading to the free carboxylic acid. To circumvent this, an orthogonal protecting group strategy is mandatory. We utilize the carboxybenzyl (Cbz) group for the piperidine nitrogen. The Cbz group is completely stable to the basic conditions of amide coupling and can be selectively cleaved via catalytic hydrogenolysis under neutral conditions, leaving the acid-labile tert-butyl ester completely intact[2].

Synthesis Workflow

The synthesis is a highly efficient two-step process:

  • Amide Coupling: 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (Cbz-Isonipecotic acid)[3] is coupled with L-Alanine tert-butyl ester hydrochloride using HATU and DIPEA.

  • Cbz Deprotection: The resulting intermediate undergoes palladium-catalyzed hydrogenolysis to yield the final free-amine product.

SynthesisPathway A Cbz-Isonipecotic Acid (CAS: 10314-98-4) C Step 1: Amide Coupling HATU, DIPEA, DMF 0 °C to RT, 4 h A->C B H-Ala-OtBu·HCl (CAS: 13404-22-3) B->C D Intermediate: Cbz-Protected Amide (C21H30N2O5) C->D  90% Yield E Step 2: Hydrogenolysis H2 (1 atm), 10% Pd/C MeOH, RT, 6 h D->E F Target Molecule: (S)-tert-butyl 2-(piperidine- 4-carboxamido)propanoate (CAS: 845907-19-9) E->F  95% Yield

Figure 1: Two-step synthesis pathway for (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate.

Materials and Reagents

Table 1: Reaction Components for Step 1 (Amide Coupling)
ReagentRoleCAS NumberMW ( g/mol )Equivalents
Cbz-Isonipecotic AcidCarboxylic Acid10314-98-4263.291.0
H-Ala-OtBu·HClAmine13404-22-3181.661.1
HATUCoupling Reagent148893-10-1380.231.2
DIPEABase7087-68-5129.243.0
DMF (Anhydrous)Solvent68-12-273.09-
Table 2: Reaction Components for Step 2 (Hydrogenolysis)
ReagentRoleCAS NumberMW ( g/mol )Equivalents
Cbz-Protected AmideSubstrateN/A390.481.0
10% Pd/CCatalyst7440-05-3-0.1 (w/w)
H₂ GasReductant1333-74-02.02Excess (1 atm)
MethanolSolvent67-56-132.04-

Detailed Experimental Protocols

Step 1: HATU-Mediated Amide Coupling

Mechanistic Insight: HATU is selected over traditional carbodiimides (like EDC/HOBt) due to its superior reaction kinetics and its ability to suppress racemization (epimerization) at the alpha-carbon of the L-alanine derivative. The uronium salt activates the carboxylic acid to form a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester, which rapidly reacts with the amine[4]. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to neutralize the hydrochloride salt of the alanine ester without participating in unwanted side reactions[4].

Procedure:

  • Pre-activation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Cbz-Isonipecotic acid (1.0 eq) and HATU (1.2 eq). Purge the flask with Argon.

  • Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration) and cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 15 minutes to allow the formation of the OAt-active ester.

  • Coupling: Add H-Ala-OtBu·HCl (1.1 eq) to the reaction mixture in one portion. Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4 hours. Monitor the reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS until the complete consumption of the starting acid is observed.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes).

  • Wash the organic layer sequentially with 1M HCl (2x) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (2x) to remove unreacted acid and the HOAt byproduct, and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Cbz-protected intermediate. (Expected Yield: ~90%. The crude product is generally pure enough for the next step).

Step 2: Catalytic Hydrogenolysis (Cbz Cleavage)

Mechanistic Insight: Palladium on carbon (Pd/C) facilitates the addition of hydrogen gas across the benzyl-oxygen bond of the Cbz group. This leads to the release of toluene and carbon dioxide, unveiling the free secondary amine of the piperidine ring. Because this reaction occurs at a neutral pH and room temperature, the acid-labile tert-butyl ester remains completely untouched[2].

Procedure:

  • Setup: Dissolve the Cbz-protected intermediate (1.0 eq) in HPLC-grade Methanol (approx. 0.1 M concentration) in a round-bottom flask.

  • Safety Purge: Purge the solution with Argon for 5 minutes. Critical: Argon purging prevents the catalytic ignition of methanol vapors when the pyrophoric Pd/C is introduced.

  • Carefully add 10% Pd/C (10% by weight relative to the substrate).

  • Evacuate the flask under a light vacuum and backfill with Hydrogen gas using a balloon. Repeat this evacuation-backfill cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature for 6 hours. Monitor via TLC (Eluent: 10% Methanol in Dichloromethane with 1% Triethylamine) to confirm the disappearance of the starting material.

  • Workup: Once complete, purge the flask with Argon to displace the hydrogen gas.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the fine palladium particles. Do not let the Celite pad run dry to avoid fire hazards. Wash the pad thoroughly with excess Methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate, as a viscous oil or crystalline solid. (Expected Yield: ~95%).

Analytical Characterization & Quality Control

To validate the structural integrity of the synthesized (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate, the following analytical checks are recommended:

  • LC-MS: Expected mass [M+H]⁺ = 257.34 m/z.

  • ¹H NMR (CDCl₃): Look for the distinct singlet of the tert-butyl group at ~1.45 ppm (9H) and the doublet of the L-alanine methyl group at ~1.35 ppm (3H). The disappearance of the multiplet at ~7.3 ppm (5H, aromatic ring) and the singlet at ~5.1 ppm (2H, benzylic CH₂) confirms the successful removal of the Cbz protecting group.

Sources

Application

Application Note: (S)-tert-Butyl 2-(piperidine-4-carboxamido)propanoate as a Chiral Building Block in Peptidomimetic Drug Discovery

Executive Summary The development of highly specific, target-directed therapeutics relies heavily on the availability of versatile, stereochemically pure building blocks. (S)-tert-butyl 2-(piperidine-4-carboxamido)propan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly specific, target-directed therapeutics relies heavily on the availability of versatile, stereochemically pure building blocks. (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate (CAS 845907-19-9) has emerged as a privileged bifunctional scaffold in modern medicinal chemistry 1. Structurally, it is a hybrid molecule comprising a piperidine-4-carboxylic acid (isonipecotic acid) core conjugated via an amide bond to an (S)-alanine tert-butyl ester.

This guide provides an authoritative framework for utilizing this molecule. By exploiting its orthogonal reactivity—a free secondary amine at the N-terminus and an acid-labile tert-butyl ester at the C-terminus—researchers can seamlessly integrate this building block into complex peptidomimetics, such as Factor Xa inhibitors 2, SARS-CoV-2 Papain-like Protease (PLpro) inhibitors 3, and P2Y14 receptor antagonists 4.

Structural Profiling & Reactivity Dynamics

The strategic value of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate lies in its highly predictable reactivity profile:

  • Piperidine Nitrogen (Secondary Amine): Acts as a versatile nucleophile. It is primed for reductive amination, SN2 alkylation, or Buchwald-Hartwig cross-coupling.

  • Central Amide Linkage: Provides structural rigidity and acts as a critical hydrogen-bond donor/acceptor pair, a feature heavily exploited in targeting the DNA gyrase of Mycobacterium abscessus5.

  • (S)-Chiral Center: Derived from L-alanine, this stereocenter dictates the spatial trajectory of the C-terminal extension, which is vital for fitting into asymmetrical enzymatic binding pockets.

  • tert-Butyl Ester: Provides orthogonal protection. Its bulky nature sterically shields the C-terminus during N-alkylation, and it is completely stable to basic and nucleophilic conditions, requiring strong acid (e.g., TFA) for specific E1-mediated cleavage.

Retrosynthetic Utility & Workflow

G cluster_0 Phase 1: N-Terminal Diversification cluster_1 Phase 2: C-Terminal Activation cluster_2 Phase 3: Peptidomimetic Extension A (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate [Starting Chiral Building Block] B Reductive Amination / Alkylation (Targeting Piperidine N-H) A->B R-CHO, NaBH(OAc)3 C N-Functionalized Intermediate (Stereocenter Intact) B->C D Acidic Cleavage (TFA/DCM) (Releasing t-Butyl as Isobutylene) C->D Isolation & Purification E Free Carboxylic Acid Derivative D->E E1 Elimination F Stereoretentive Amide Coupling (HATU / DIPEA) E->F R'-NH2 G Final Peptidomimetic Drug Candidate (e.g., FXa or PLpro Inhibitor) F->G

Fig 1. Synthetic workflow for (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate functionalization.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that causality and analytical checkpoints guide the researcher through the synthesis.

Protocol A: Chemoselective N-Functionalization (Reductive Amination)

Objective: Alkylate the piperidine nitrogen without affecting the amide or ester linkages. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium cyanoborohydride due to its lower toxicity and milder reducing power. It selectively reduces the transient iminium ion formed between the piperidine nitrogen and the target aldehyde, leaving the aldehyde itself largely unreduced.

Step-by-Step Methodology:

  • Preparation: Dissolve (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. (Note: DCE is preferred over DCM as its higher boiling point and polarity facilitate faster iminium formation).

  • Activation: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes under an inert nitrogen atmosphere.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq). The stepwise addition prevents thermal spikes that could lead to side reactions or aldehyde reduction.

  • Self-Validation Checkpoint: After 4 hours, sample the reaction for LC-MS. The disappearance of the starting material mass (m/z 257.1 [M+H]⁺) and the appearance of the target product mass validates chemoselectivity and reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Orthogonal C-Terminal Deprotection

Objective: Cleave the tert-butyl ester to reveal the free carboxylic acid for downstream coupling. Causality: A 1:1 mixture of Trifluoroacetic acid (TFA) and DCM is used. The tert-butyl group is cleaved via an E1 elimination mechanism, releasing isobutylene gas. This gaseous byproduct continuously escapes the system, driving the reaction to absolute completion according to Le Chatelier's principle.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-functionalized intermediate from Protocol A in anhydrous DCM (0.1 M).

  • Cleavage: Add an equal volume of TFA dropwise at 0 °C. (Cooling mitigates the risk of cleaving the internal amide bond, though it is generally highly stable).

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Self-Validation Checkpoint: Perform ¹H NMR on a concentrated micro-aliquot. The complete disappearance of the intense 9H singlet at ~1.45 ppm confirms total deprotection.

  • Workup: Co-evaporate the mixture with toluene (3x) under reduced pressure. Toluene forms an azeotrope with TFA, effectively removing residual acid and yielding the TFA salt of the free carboxylic acid.

Protocol C: Stereoretentive Peptide Coupling

Objective: Couple the newly freed carboxylic acid to a downstream amine while preserving the (S)-chiral center. Causality: HATU is utilized alongside DIPEA. HATU rapidly forms an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The neighboring group effect of the pyridine nitrogen in HOAt accelerates aminolysis. This significantly reduces the lifetime of the activated ester, thereby preventing base-catalyzed epimerization at the adjacent (S)-chiral center of the alanine moiety.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) dropwise. Stir for 10 minutes to pre-form the HOAt ester.

  • Coupling: Add the target amine (1.1 eq) to the activated mixture. Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor via Chiral HPLC. The presence of a single major peak with <1.5% of the (R)-epimer validates the stereoretentive nature of the coupling.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Wash with 1M HCl, then saturated NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected performance metrics when utilizing this chiral building block across the described workflows.

Reaction PhaseReagents & ConditionsTarget TransformationTypical Yield (%)Enantiomeric Excess (ee %)Self-Validation Metric
Phase 1 NaBH(OAc)₃, AcOH, DCE, rtN-Reductive Amination85 - 92> 99.0LC-MS: [M+H]⁺ shift
Phase 2 TFA/DCM (1:1), 0 °C to rttert-Butyl Ester Cleavage95 - 98> 99.0¹H NMR: Loss of 1.45 ppm (9H, s)
Phase 3 HATU, DIPEA, DMF, rtAmide Bond Formation78 - 88> 98.5Chiral HPLC: <1.5% epimer

References

  • Cenmed Enterprises / Sigma-Aldrich.(S)-Tert-Butyl 2-(Piperidine-4-Carboxamido)Propanoate (CAS 845907-19-9) Product Specifications.
  • Journal of Medicinal Chemistry (ACS).Fluorinated Benzyloxyphenyl Piperidine-4-carboxamides with Dual Function against Thrombosis: Inhibitors of Factor Xa and Platelet Aggregation.
  • MDPI.Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease.
  • Journal of Medicinal Chemistry (ACS).Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres.
  • Antimicrobial Agents and Chemotherapy (PMC).Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus.

Sources

Method

Application Note: Advanced Amide Bond Formation Strategies with (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate

Executive Summary The synthesis of complex peptidomimetics, targeted protein degraders, and specific receptor antagonists frequently relies on the robust construction of amide bonds[1]. This application note provides a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex peptidomimetics, targeted protein degraders, and specific receptor antagonists frequently relies on the robust construction of amide bonds[1]. This application note provides a comprehensive, field-validated guide for performing amide coupling reactions utilizing (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate as the nucleophilic amine.

Because the reactive center on this molecule is a sterically hindered secondary amine (the piperidine nitrogen), standard coupling protocols often suffer from sluggish kinetics, incomplete conversion, or side-product formation. This guide details the mechanistic rationale, comparative reagent efficacy, and step-by-step optimized protocols to overcome these kinetic barriers while maintaining the integrity of the orthogonal tert-butyl ester protecting group.

Substrate Analysis & Mechanistic Rationale

Structural Considerations of the Nucleophile

(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate consists of an isonipecotic acid moiety coupled to an L-alanine tert-butyl ester. When employing this molecule in a subsequent amide coupling, two critical structural features dictate the experimental design:

  • Steric Hindrance at the Secondary Amine: The piperidine nitrogen is a secondary amine flanked by the cyclic aliphatic ring. While highly nucleophilic (pKa ~11), the steric bulk significantly raises the activation energy required to attack standard active esters.

  • Orthogonal Protection: The C-terminal (S)-alanine is protected as a tert-butyl ester. This ester is highly stable to the basic conditions (e.g., DIPEA, TEA) required for amide coupling but can be cleanly cleaved later using acidic conditions (e.g., 50% TFA/DCM)[1]. Furthermore, because the (S)-stereocenter is distant from the reactive piperidine nitrogen, it is not at risk of epimerization during this specific amidation step.

Overcoming Kinetic Barriers: The Role of HOAt vs. HOBt

To drive the reaction forward, the incoming carboxylic acid must be converted into a highly reactive intermediate. While carbodiimides like generate an O-acylisourea, this intermediate is prone to rearrangement or racemization if the incoming acid is chiral[2].

Adding auxiliary nucleophiles like HOBt or HOAt (generated in situ from HATU) forms a more stable, yet highly reactive, active ester. For secondary amines like piperidine, HATU is vastly superior to EDC/HOBt . The nitrogen at the 7-position of the benzotriazole ring in HOAt acts as a hydrogen-bond acceptor, anchoring the incoming secondary amine and pre-organizing the transition state. This neighboring-group participation dramatically accelerates the nucleophilic attack despite the steric bulk of the piperidine ring.

AmideCoupling RCOOH Carboxylic Acid (R-COOH) Base Base (DIPEA) Deprotonation RCOOH->Base Step 1 Carboxylate Carboxylate Anion (R-COO⁻) Base->Carboxylate ActiveEster Active Ester Intermediate (OAt or O-acylisourea) Carboxylate->ActiveEster Step 2 + Reagent CouplingReagent Coupling Reagent (HATU / EDC) CouplingReagent->ActiveEster Product Target Amide Product (N-Acylated Piperidine) ActiveEster->Product Step 3 Nucleophilic Attack Amine (S)-tert-butyl 2-(piperidine- 4-carboxamido)propanoate (Secondary Amine) Amine->Product Amine Addition

Figure 1: Mechanistic workflow of HATU/EDC-mediated amide bond formation with a secondary amine.

Comparative Analysis of Coupling Reagents

The selection of the coupling reagent dictates the reaction kinetics, the risk of epimerization (if the incoming acid is chiral), and the complexity of the downstream purification[3].

Reagent SystemActivation IntermediateYield Potential (Secondary Amines)Epimerization Risk (Incoming Acid)Byproduct Removal & Scalability
HATU / DIPEA HOAt Active EsterExcellent (>90%) Very LowModerate; requires aqueous washes to remove tetramethylurea. Best for discovery scale.
EDC / HOBt HOBt Active EsterGood (70-85%) LowExcellent ; urea byproduct is water-soluble. Ideal for large-scale processes[3].
T3P / Pyridine Mixed AnhydrideGood (75-85%) Extremely LowExcellent ; water-soluble byproducts. Highly scalable and safe.
Acid Chloride Acyl ChlorideExcellent (>95%) HighPoor for chiral acids (ketene formation); ideal for achiral, highly hindered acids.

Experimental Workflows & Protocols

Protocol A: High-Efficiency Amidation using HATU

Designed for complex, high-value substrates or sterically hindered carboxylic acids where maximum conversion is required[2].

Causality Note on Reagent Addition: It is an absolute requirement to pre-activate the carboxylic acid with HATU before adding the piperidine derivative. If HATU and the secondary amine are mixed directly, the amine will attack the uronium salt of HATU, forming a stable, dead-end guanidinium byproduct, completely stalling the reaction[2].

Step-by-Step Methodology (1.0 mmol scale):

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the incoming carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (10 mL, 0.1 M).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq). Causality: DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile against the active ester.

  • Activation: Cool the solution to 0 °C. Add HATU (1.2 mmol, 1.2 eq) in one portion. Stir at 0 °C for 15–20 minutes to ensure complete formation of the HOAt active ester.

  • Coupling: Dissolve (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate (1.1 mmol, 1.1 eq) in anhydrous DMF (2 mL) and add it dropwise to the activated mixture.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–12 hours.

  • Self-Validation Checkpoint 1: Monitor via LC-MS. The reaction is complete when the mass of the active ester disappears and the [M+H]⁺ of the target amide dominates the chromatogram.

  • Workup: Quench the reaction by adding water (20 mL). Extract with Ethyl Acetate (3 × 20 mL).

  • Byproduct Clearance: Wash the combined organic layers sequentially with:

    • 10% Aqueous Citric Acid (2 × 15 mL) — Removes excess DIPEA and unreacted piperidine amine.

    • Saturated Aqueous NaHCO₃ (2 × 15 mL) — Removes unreacted carboxylic acid and the HOAt byproduct.

    • Brine (1 × 20 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if trace tetramethylurea remains.

Protocol B: Scalable Amidation using EDC/HOBt

Designed for scale-up scenarios where cost-efficiency and ease of purification are prioritized over raw reaction speed[3].

Step-by-Step Methodology (5.0 mmol scale):

  • Preparation: Dissolve the carboxylic acid (5.0 mmol, 1.0 eq), (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate (5.25 mmol, 1.05 eq), and HOBt (6.0 mmol, 1.2 eq) in a 4:1 mixture of anhydrous DCM/DMF (25 mL, 0.2 M).

  • Cooling: Cool the mixture to 0 °C. Causality: Lower temperatures suppress the formation of the unreactive N-acylurea byproduct from the O-acylisourea intermediate.

  • Activation/Coupling: Add EDC·HCl (6.0 mmol, 1.2 eq) followed by DIPEA (12.5 mmol, 2.5 eq).

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight (12–18 hours).

  • Self-Validation Checkpoint 2: TLC (e.g., 5% MeOH in DCM) should show the consumption of the amine (ninhydrin stain positive) and the appearance of the product (UV active, depending on the acid).

  • Workup: Dilute with DCM (50 mL). Wash with 1 M HCl (2 × 30 mL), saturated NaHCO₃ (2 × 30 mL), and brine (30 mL). Causality: The EDC urea byproduct is highly water-soluble and is entirely removed during these aqueous washes, often yielding product pure enough to bypass column chromatography[3].

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. URL:[Link]

  • Gao, Z. G., et al. (2021). "Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres." Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

Application Note: Incorporation of Piperidine-4-Carboxamides into Peptidomimetics

Executive Summary & Rationale The transition from native peptides to peptidomimetics is a critical phase in modern drug discovery. While native peptides exhibit exquisite target affinity, their clinical utility is severe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The transition from native peptides to peptidomimetics is a critical phase in modern drug discovery. While native peptides exhibit exquisite target affinity, their clinical utility is severely hampered by poor physiological stability, rapid proteolytic cleavage, and low oral bioavailability[1]. To overcome these limitations, medicinal chemists employ bioisosteric replacement strategies.

The piperidine-4-carboxamide (P4C) motif has emerged as a privileged structural scaffold in this domain. By replacing labile peptide bonds with a P4C backbone, researchers can achieve profound conformational restriction. The cyclic aliphatic nature of the piperidine ring locks the molecule into a bioactive geometry (often mimicking β -turns), while the carboxamide group perfectly replicates the hydrogen bond donor/acceptor profile of a native peptide bond[2][3]. Furthermore, the steric bulk of the piperidine ring shields the adjacent amide bond from enzymatic degradation, dramatically extending the molecule's half-life in vivo[4].

Mechanistic Workflow & Design Strategy

The successful incorporation of P4C into a peptidomimetic requires a strategic workflow, transitioning from in silico pharmacophore mapping to precise chemical execution.

Workflow A Peptide Lead Identification B Pharmacophore Mapping A->B C P4C Scaffold Selection B->C D Chemical Synthesis C->D E Peptidomimetic Assembly D->E F In Vitro Validation E->F

Workflow for designing and synthesizing P4C-based peptidomimetics.

Quantitative Impact on Drug Targets

The incorporation of P4C has yielded highly potent clinical candidates across diverse therapeutic areas, from viral protease inhibitors to chemokine receptor antagonists. The table below summarizes the quantitative enhancements achieved by integrating the P4C scaffold.

TargetCompound TypeRepresentative CompoundBinding Affinity / IC 50​ Key Advantage of P4C IncorporationRef
SARS-CoV-2 PLpro Covalent PeptidomimeticCompound 4e0.094 μMImproved metabolic stability & direct binding (T m​ +15.1 °C)[2]
CCR5 Receptor Small Molecule AntagonistTAK-220 (5m)3.5 nMEnhanced hepatic microsome stability & antiviral efficacy[4]
Thrombin (fIIa) Direct Thrombin InhibitorCompound 13aHigh anti-fIIaImproved artificial membrane permeability[5]
Soluble Epoxide Hydrolase Piperidine-derived AmideCompound 3141 nMElevated epoxyeicosatrienoic acids (EETs) stability[3]

Chemical Activation & Assembly Pathway

The synthesis of P4C-containing peptidomimetics generally relies on orthogonal protection strategies (e.g., Boc/Fmoc). The pathway below illustrates the standard solution-phase approach for incorporating an N -Boc-protected P4C building block into a growing peptidomimetic chain.

Pathway N1 N-Boc-Piperidine-4-carboxylic acid N2 Activation (HATU/DIPEA) N1->N2 DMF, r.t. N3 Amine Nucleophile Addition N2->N3 Active Ester N4 P4C Intermediate N3->N4 -H2O N5 Boc Deprotection (TFA/DCM) N4->N5 Acidic Cleavage N6 Elongation / Final Peptidomimetic N5->N6 Peptide Coupling

Stepwise chemical activation and coupling pathway for P4C incorporation.

Experimental Protocols & Causality

The following methodologies detail the critical steps for incorporating P4C into a peptidomimetic framework. Every protocol is designed as a self-validating system , ensuring that researchers can definitively confirm the success of each transformation before proceeding.

Protocol A: Amide Coupling of Piperidine-4-carboxylic Acid

This procedure links the P4C scaffold to the N -terminus of a peptide fragment or an amine-bearing pharmacophore[2][6].

  • Preparation : Dissolve N -Boc-piperidine-4-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous N,N -dimethylformamide (DMF) at 0–5 °C.

  • Activation : Add HATU (1.2 eq) followed dropwise by N,N -Diisopropylethylamine (DIPEA) (3.0 eq).

    • Mechanistic Causality: HATU is strictly preferred over EDC/HOBt for this step. HATU generates an HOAt active ester; the nitrogen atom in the HOAt pyridine ring provides anchimeric assistance via intramolecular hydrogen bonding. This drastically accelerates the coupling rate for sterically hindered secondary amines and minimizes racemization[2]. DIPEA acts as a non-nucleophilic proton sink, preventing premature amine deprotonation without competing for the active ester.

  • Reaction : Allow the mixture to warm to room temperature and stir for 10–12 hours.

  • Self-Validation (QC) : Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the unreacted N -Boc-piperidine-4-carboxylic acid is entirely replaced by the product mass.

  • Workup : Quench with water, extract with ethyl acetate (3x), wash the organic layer with 10% citric acid, saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

Protocol B: Nucleophilic Aromatic Substitution (S N​ Ar) for N -Functionalization

If the peptidomimetic design requires an aryl group on the piperidine nitrogen (e.g., to target hydrophobic pockets in CCR5 or Thrombin), an S N​ Ar reaction is utilized[5][7].

  • Preparation : In a dry round-bottom flask, suspend piperidine-4-carboxamide (1.0 eq) and K 2​ CO 3​ (1.5 eq) in anhydrous DMSO.

  • Addition : Add the aryl halide (e.g., 4-fluoronitrobenzene, 1.0 eq) to the stirred suspension.

    • Mechanistic Causality: The strongly electron-withdrawing nitro group on 4-fluoronitrobenzene activates the para-position, significantly lowering the activation energy for nucleophilic attack by the secondary amine of the piperidine ring[7]. K 2​ CO 3​ acts as a mild, insoluble base to neutralize the generated HF, driving the reaction forward without inducing side-reactions.

  • Reaction : Heat the mixture to 90 °C for 9–12 hours.

  • Self-Validation (QC) : Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc. The successful conversion is indicated by the disappearance of the secondary amine spot and the emergence of a highly UV-active, distinct yellow spot corresponding to the nitroaromatic product[7].

  • Workup : Cool to room temperature, pour into distilled water, and extract with ethyl acetate. Wash extensively with brine to remove residual DMSO.

Protocol C: Boc Deprotection and Chain Elongation

To continue building the peptidomimetic chain from the piperidine nitrogen, the Boc protecting group must be removed.

  • Preparation : Dissolve the Boc-protected P4C intermediate in anhydrous Dichloromethane (DCM).

  • Cleavage : Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) TFA:DCM ratio. Stir at room temperature for 2 hours.

    • Mechanistic Causality: TFA selectively cleaves the Boc carbamate via an acid-catalyzed elimination. This reaction releases isobutylene and CO 2​ gas; the evolution of these gases entropically drives the deprotection to absolute completion.

  • Self-Validation (QC) : Isolate the crude product and perform 1 H-NMR spectroscopy. The complete disappearance of the intense 9-proton singlet at ~1.4 ppm confirms total deprotection[8].

  • Workup : Remove solvents under a stream of nitrogen, co-evaporate with toluene (3x) to remove residual TFA, and precipitate the resulting TFA-salt in cold diethyl ether.

References

  • Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. National Center for Biotechnology Information (PMC). URL:[Link]

  • Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Synthesis and Biological Evaluation of Direct Thrombin Inhibitors Bearing 4-(Piperidin-1-yl)pyridine at the P1 Position with Potent Anticoagulant Activity. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. URL:[Link]

  • Design and Synthesis of New Peptidomimetics as Potential Inhibitors of MurE. Acta Chimica Slovenica. URL:[Link]

  • Synthesis, anti-angiogenic and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. National Center for Biotechnology Information (PMC). URL:[Link]

  • Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. ResearchGate. URL:[Link]

Sources

Method

Application Note: Advanced C–N Cross-Coupling Strategies for (S)-tert-Butyl 2-(piperidine-4-carboxamido)propanoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate (CAS: 845907-19-9)[1] Executive Summary The functionalizat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate (CAS: 845907-19-9)[1]

Executive Summary

The functionalization of piperidine scaffolds is a cornerstone of modern drug discovery, particularly in the synthesis of central nervous system (CNS) agents, peptidomimetics, and targeted protein degraders[2]. (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a highly versatile, chiral building block featuring a secondary amine, a carboxamide linkage, and a tert-butyl ester-protected (S)-alanine moiety[1].

While the secondary amine serves as an excellent nucleophile for C–N bond formation, the presence of the sensitive ester and amide functional groups presents a significant chemoselectivity challenge. This application note details field-proven, self-validating protocols for the palladium-catalyzed Buchwald-Hartwig amination of this compound[3]. By carefully modulating the catalyst, ligand, and base, researchers can achieve quantitative yields while completely suppressing unwanted transesterification, amide arylation, and β -hydride elimination side reactions[4][5].

Mechanistic Rationale & Target Profiling

To achieve high-fidelity cross-coupling, experimental conditions must be rationally designed around the specific topological and electronic vulnerabilities of the substrate.

The Causality of Ligand Selection: Why RuPhos?

Piperidines are prone to β -hydride elimination after oxidative addition, which leads to the formation of undesired tetrahydropyridine byproducts and catalyst deactivation. To counteract this, RuPhos (a bulky, electron-rich biaryl monophosphine) is the ligand of choice[5][6].

  • Steric Shielding: The large dihedral angle of the RuPhos biaryl framework forces the palladium center into a highly reactive, low-coordinate state, accelerating the rate-limiting reductive elimination step before β -hydride elimination can occur[5].

  • Chemoselectivity: RuPhos exhibits a profound kinetic preference for secondary aliphatic amines over amides, ensuring that the C–N bond forms exclusively at the piperidine nitrogen, leaving the carboxamide intact[4].

The Causality of Base Selection: Protecting the Ester

Traditional Buchwald-Hartwig bases like sodium tert-butoxide ( NaOtBu ) are highly nucleophilic and will rapidly hydrolyze or transesterify the tert-butyl ester of the propanoate moiety.

  • Optimal Choice: We recommend Cs2​CO3​ or LHMDS (Lithium hexamethyldisilazide). LHMDS is particularly effective; it acts as a pseudo-protecting group by forming transient lithium aggregates with the deprotonated amide, shielding both the amide and the ester from degradation during the catalytic cycle[4].

MechanisticPathway Pd0 Pd(0) Active Species L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination L-Pd(II)(Ar)(Amine) OxAdd->AmineCoord Piperidine Substrate Deprot Deprotonation L-Pd(II)(Ar)(NR2) AmineCoord->Deprot Base (LHMDS) RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Regenerates Pd(0)

Catalytic cycle of the RuPhos-mediated Buchwald-Hartwig amination.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate with a standard aryl bromide (e.g., 4-bromoanisole). This data highlights the critical nature of base and ligand selection.

EntryPd SourceLigandBaseSolventTemp (°C)Yield (%)Reaction Profile & Observations
1 Pd2​(dba)3​ BINAP NaOtBu Toluene10035High β -hydride elimination; complete ester hydrolysis.
2 Pd(OAc)2​ XPhos K3​PO4​ 1,4-Dioxane10055Sluggish conversion; unreacted piperidine starting material.
3 Pd2​(dba)3​ BrettPhos Cs2​CO3​ Toluene9072Good conversion; trace amounts of amide cleavage observed.
4 Pd2​(dba)3​ RuPhos Cs2​CO3​ 1,4-Dioxane9091Excellent yield; clean profile, ester and amide fully intact.
5 Pd2​(dba)3​ RuPhos LHMDS THF 80 96 Optimal conditions; LHMDS protects sensitive functionalities.

Experimental Protocols

Protocol A: Standard Bench-Scale Synthesis (1.0 mmol Scale)

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure reaction fidelity at every stage.

Reagents:

  • (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate (MW: 256.34 g/mol ): 1.2 mmol[1]

  • Aryl Halide (Ar-Br or Ar-I): 1.0 mmol

  • Pd2​(dba)3​ : 0.02 mmol (2 mol% Pd)

  • RuPhos: 0.04 mmol (4 mol%)

  • LHMDS (1.0 M in THF): 2.2 mmol (2.2 equiv)[4]

  • Anhydrous THF: 10 mL

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the anhydrous THF. Sparge the solvent with ultra-pure Argon for 15 minutes.

    • Self-Validation Checkpoint: The solvent must show no visible dissolved gas bubbles upon cessation of sparging.

  • Catalyst Activation: Add Pd2​(dba)3​ and RuPhos to the degassed solvent under a positive flow of Argon. Stir at room temperature for 10 minutes.

    • Self-Validation Checkpoint: Observe a distinct color shift from deep burgundy ( Pd2​(dba)3​ ) to a clear golden-yellow or orange. This optical change confirms the successful generation of the active L-Pd(0) monomer[5]. If the solution turns black, oxygen ingress has occurred (Pd black formation); abort and restart.

  • Substrate Addition: Add the aryl halide and (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate to the active catalyst solution.

  • Base Addition: Dropwise, add the LHMDS solution via a gas-tight syringe over 2 minutes.

  • Thermocycling: Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–12 hours.

  • Reaction Monitoring: At 4 hours, extract a 10 µL aliquot, quench with wet ethyl acetate, and analyze via LC-MS.

    • Self-Validation Checkpoint: LC-MS must show the disappearance of the m/z 256.34 peak (starting piperidine)[1]. The absence of m/z (Product - 56) confirms that the tert-butyl ester has not been cleaved.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4​Cl (5 mL), and extract with Ethyl Acetate (3 x 15 mL). Filter the combined organic layers through a short pad of Celite to remove palladium particulates. Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol B: High-Throughput Experimentation (HTE) Screening

For library generation (e.g., coupling the piperidine core with 24 different aryl halides), adapt the reaction into a 24-well KitAlysis™ format.

  • Preparation: Inside a nitrogen-filled glovebox, dose 10 µmol of each aryl halide into a 24-well glass-vial block.

  • Master Mix: Prepare a master mix containing (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate (15 µmol per well), Pd2​(dba)3​ (0.5 µmol per well), and RuPhos (1.0 µmol per well) in anhydrous 1,4-Dioxane (0.1 M).

  • Dosing: Dispense 100 µL of the master mix into each well. Add 30 µmol of solid Cs2​CO3​ to each well.

  • Execution: Seal the block with a Teflon-lined cap mat, remove from the glovebox, and heat on an orbital shaker at 90 °C for 16 hours.

  • Analysis: Quench with 500 µL of acetonitrile/water, let the inorganic salts settle for 5 minutes, and analyze the supernatant directly via UPLC-MS.

ExperimentalWorkflow Prep 1. Reagent Preparation Degas Solvents, Weigh Pd2(dba)3 & RuPhos Mix 2. Substrate Addition Add Piperidine Substrate & Aryl Halide Prep->Mix Base 3. Base Addition Add Mild Base (Cs2CO3 or LHMDS) Mix->Base React 4. Thermocycling Heat at 80-90°C for 4-16 h under Argon Base->React Workup 5. Workup & Isolation Celite Filtration & Flash Chromatography React->Workup

Step-by-step workflow for the C-N cross-coupling protocol.

Troubleshooting & E-E-A-T Insights

  • Issue: Formation of Black Precipitate (Pd Black) Early in Reaction.

    • Causality: Rapid catalyst deactivation. This is typically caused by inadequate degassing (oxygen poisoning) or the use of a sterically unhindered primary amine that displaces the phosphine ligand.

    • Resolution: Ensure strict Schlenk techniques. Verify that the (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate was stored properly at 0-8°C[1] and is free of moisture.

  • Issue: Mass Spectrometry Shows (M - 56) Byproduct.

    • Causality: The tert-butyl ester is undergoing base-mediated cleavage (loss of isobutylene).

    • Resolution: The base is too harsh or the temperature is too high. Switch strictly to LHMDS at 80 °C, which protects the ester via lithium aggregation[4].

References

  • (S) Tert Butyl 2 (Piperidine 4 Carboxamido)Propanoate (250Mg) . Cenmed Enterprises. Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders . ACS Medicinal Chemistry Letters. Available at: [Link]

  • Buchwald–Hartwig amination . Grokipedia. Available at:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions . DSpace@MIT. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate During Coupling Workflows

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals addressing stereochemical fidelity challenges when synthesizing or functionalizing (S)-tert-butyl 2-(pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals addressing stereochemical fidelity challenges when synthesizing or functionalizing (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate .

Due to the presence of a sterically hindered secondary piperidine amine and a sensitive stereocenter at the propanoate alpha-carbon, this molecule is highly susceptible to base-catalyzed epimerization during coupling cycles. This guide provides root-cause mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure complete retention of chiral integrity.

Part 1: Root Cause Analysis & Troubleshooting FAQs

Q1: Why does the (S)-alanine moiety racemize if it is protected as a tert-butyl ester? A1: In standard peptide and amide synthesis, racemization typically occurs via the oxazolone (azlactone) pathway when a free carboxylic acid is activated[1][2]. However, because the C-terminus of your molecule is protected as a bulky tert-butyl ester, oxazolone formation is sterically and chemically blocked.

The root cause of your epimerization is Direct Enolization [1][3]. Under basic coupling conditions, the alpha-proton (flanked by the ester and the carboxamide) becomes sufficiently acidic to be abstracted by strong tertiary bases. This forms an achiral enolate intermediate that reprotonates non-stereoselectively, leading to a D/L diastereomeric mixture[4].

Q2: I currently use DIPEA and HATU for my couplings. Why is this causing high epimerization? A2: Uronium/aminium salts like HATU require a tertiary amine base to drive the activation of the incoming carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is a strong base (conjugate acid pKa ~10.5). While efficient for activation, its high basicity accelerates the rate of alpha-proton abstraction[5][6]. Furthermore, the piperidine nitrogen is a bulky secondary amine, which slows down the desired nucleophilic attack[7]. This kinetic delay leaves the molecule exposed to the strong base for prolonged periods, driving the direct enolization pathway[3].

Q3: What base and coupling reagent system should I substitute to prevent this? A3: We strongly recommend transitioning to a DIC / Oxyma Pure coupling system, supplemented with 2,4,6-trimethylpyridine (TMP / collidine) only if a base is strictly required (e.g., to neutralize amine hydrochlorides)[3][8].

  • Oxyma Pure: Forms a highly reactive ester without requiring strongly basic tertiary amines, keeping the overall basicity of the microenvironment extremely low[3][8].

  • TMP (Collidine): If a base must be used, TMP (conjugate acid pKa ~7.4) is significantly weaker than DIPEA and sterically hindered, drastically reducing the probability of alpha-proton abstraction while still neutralizing HCl salts[5][6].

Q4: Can temperature optimization prevent this issue? A4: Yes. Direct enolization is highly temperature-dependent. Running the coupling at 0 °C to ambient (20 °C) instead of elevated temperatures suppresses enolate formation[9]. Extend the coupling time rather than applying heat to overcome the steric hindrance of the piperidine ring.

Part 2: Quantitative Data Summarization

The choice of coupling reagents and bases dictates the pH of the reaction microenvironment. The table below summarizes the causality between reagent selection and enolization risk for sterically hindered secondary amines.

Coupling ReagentBase (Additives)Base pKaRelative Enolization RiskRecommendation
HATU / HBTUDIPEA~10.5HighAvoid for this substrate
HATU / HBTUNMM~7.4ModerateUse with caution
DICHOBtN/AModerateSuboptimal reactivity
DICOxyma PureN/ALowHighly Recommended
DIC / Oxyma PureTMP (Collidine)~7.4Very LowOptimal for HCl salts

Part 3: Mandatory Visualization

The diagram below illustrates why traditional oxazolone-driven racemization is impossible for this molecule, isolating direct enolization as the sole failure point to target.

G Substrate (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate (Chiral α-carbon) Base Strong Base (DIPEA) Abstracts α-proton Substrate->Base Harsh Conditions Oxazolone Oxazolone Formation (BLOCKED by OtBu Ester) Substrate->Oxazolone Path B WeakBase Weak Base (TMP/Collidine) Prevents Abstraction Substrate->WeakBase Optimized Protocol Enolate Achiral Enolate Intermediate (Direct Enolization) Base->Enolate Path A (Active) Racemate Racemized Product (D/L Mixture) Enolate->Racemate Non-stereoselective Reprotonation Pure Stereopure Product (Retention of (S)-config) WeakBase->Pure Amide Bond Formation

Mechanistic pathways of racemization: Direct enolization vs. blocked oxazolone formation.

Part 4: Self-Validating Experimental Protocol

Optimized Racemization-Free Coupling Workflow

This protocol describes the coupling of an incoming carboxylic acid to the secondary amine of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate. It is designed as a self-validating system: by strictly controlling the order of addition, we prevent the nucleophile from sitting in a highly basic "soup" of unreacted activating agents.

Step 1: Pre-Activation of the Electrophile

  • In a dry reaction vessel, dissolve 1.2 equivalents of the incoming carboxylic acid and 1.2 equivalents of Oxyma Pure in anhydrous N,N-Dimethylformamide (DMF). Note: A 1:4 mixture of N-butylpyrrolidinone (NBP)/Ethyl Acetate (EtOAc) can be substituted to suppress trace HCN byproducts[10].

  • Chill the solution to 0–5 °C using an ice bath. (Causality: Lower temperatures exponentially decrease the kinetic rate of enolization).

  • Add 1.2 equivalents of N,N'-Diisopropylcarbodiimide (DIC) dropwise.

  • Stir for 5 minutes to fully form the reactive Oxyma ester.

Step 2: Nucleophile Addition

  • In a separate vial, dissolve 1.0 equivalent of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate in a minimal volume of DMF.

  • Crucial Step: If the nucleophile is a hydrochloride salt, add 1.0 equivalent of 2,4,6-Collidine (TMP) to this vial to liberate the free base. Do not use DIPEA or Triethylamine[5][6].

  • Transfer the nucleophile solution dropwise into the pre-activated ester solution.

Step 3: Coupling and Self-Validation

  • Allow the reaction to slowly warm to ambient temperature (20–25 °C) and stir for 2 to 4 hours.

  • Self-Validation: Monitor the reaction via LC-MS or Chiral HPLC. The absence of a closely eluting diastereomeric peak (the D-Ala derivative) validates the stereochemical integrity of the cycle[2][9].

Step 4: Workup

  • Quench the reaction with water and extract with Ethyl Acetate.

  • Wash the organic layer sequentially with 5% citric acid (to remove TMP and unreacted amine), saturated NaHCO3, and brine.

  • Dry over MgSO4, filter, and concentrate in vacuo.

Part 5: References

1.[1] Title: Epimerisation in Peptide Synthesis Source: PMC - NIH URL:[Link]

2.[8] Title: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: peptidechemistry.org URL: [Link]

5.[4] Title: Schematic overview of Fmoc solid-phase peptide synthesis (SPPS) Source: ResearchGate URL:[Link]

6.[3] Title: Cysteine Racemization in Fmoc-SPPS: Prevention & Detection Source: Peptide Chemistry URL:[Link]

9.[10] Title: Minimizing HCN in DIC/Oxyma Mediated Amide Bond Forming Reactions Source: ChemRxiv URL:[Link]

10.[6] Title: Diastereoselective synthesis of cyclic tetrapeptide pseudoxylallemycin A illuminates the impact of base during macrolactamization Source: PMC - NIH URL:[Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate

Welcome to the Application Scientist Technical Support Center. This guide provides field-proven methodologies, troubleshooting protocols, and causal explanations for overcoming the aqueous solubility challenges associate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide provides field-proven methodologies, troubleshooting protocols, and causal explanations for overcoming the aqueous solubility challenges associated with (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate .

Molecular Profiling & Causality (The "Why")

To successfully solubilize a compound, we must first deconstruct its physicochemical architecture. (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a synthetic intermediate/ligand formed via the amide coupling of isonipecotic acid (piperidine-4-carboxylic acid) and (S)-alanine tert-butyl ester.

Solubility Barriers:

  • The Basic Amine: The piperidine ring contains a secondary amine with a pKa of ~10.5. While this basic center is protonated at physiological pH (7.4), tuning the basicity and understanding the ionization state is critical for predicting phase behaviors and salt-bridge formation [1].

  • The Lipophilic Sink: The tert-butyl ester group is exceptionally bulky and hydrophobic. It significantly increases the molecule's LogP (partition coefficient). Even when the piperidine nitrogen is protonated, the massive hydrophobic surface area of the tert-butyl group disrupts the hydrogen-bonding network of water, often leading to precipitation or micellar aggregation.

  • The Carboxamide Linkage: While capable of hydrogen bonding, the amide core can form strong intermolecular crystal lattice networks in the solid state, increasing the energy required for aqueous solvation.

FAQ: Core Principles & Mechanistic Insights

Q1: Why does my compound precipitate when I dilute my stock solution into standard PBS (pH 7.4)? A1: This is a classic case of exceeding the pHmax​ (the pH of maximum solubility). In standard PBS, the chloride and phosphate counterions interact with the protonated piperidine. However, the overall lipophilicity of the tert-butyl ester overcomes the single cationic charge. When the local concentration exceeds the intrinsic solubility of the free base/ion-pair, it crashes out. You must either lower the pH further to form a highly soluble salt or reduce the dielectric constant of the buffer using a co-solvent [2].

Q2: How does PEG 400 enhance the solubility of this specific molecule? A2: Polyethylene glycol (PEG) 400 acts as a co-solvent by lowering the dielectric constant of the aqueous medium. This reduces the polarity gradient between the water and the highly lipophilic tert-butyl ester. By disrupting the structured hydrogen-bonding network of water, PEG 400 facilitates the solvation of the hydrophobic moiety without requiring a pH shift [2].

Q3: Can cyclodextrins effectively encapsulate this molecule? A3: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that is sterically well-suited to encapsulate bulky, branched aliphatic groups like the tert-butyl ester. This host-guest complexation shields the hydrophobic moiety from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility [3].

Troubleshooting Guide: Experimental Workflows

Protocol A: pH-Driven Solubilization (Mesylate Salt Formation)

Best for: Assays tolerant of acidic conditions (pH 4.0 - 5.5).

  • Suspension: Suspend 10 mg of the free base in 1 mL of distilled water (it will remain cloudy).

  • Titration: Slowly add 0.1 M Methanesulfonic acid (MSA) dropwise under continuous vortexing.

  • Equilibration: Monitor the pH. Stop titration when the pH reaches 4.5 and the solution clarifies.

  • Isolation (Optional): Lyophilize the clear solution to isolate the highly soluble mesylate salt.

  • Troubleshooting: Compound remains cloudy at pH 5.0.

    • Cause: The intrinsic solubility of the specific salt form is too low.

    • Solution: Switch from HCl to MSA. Mesylate salts of bulky piperidine derivatives often exhibit a higher solubility product ( Ksp​ ) than standard hydrochloride salts.

Protocol B: Co-Solvency with PEG 400

Best for: Intravenous formulations or assays requiring neutral pH without cyclodextrins.

  • Primary Solubilization: Weigh 5 mg of the compound and dissolve completely in 250 µL of 100% PEG 400. Vortex and sonicate for 5 minutes until optically clear.

  • Aqueous Addition: Slowly add 750 µL of PBS (pH 7.4) dropwise (10 µL/sec) under vigorous magnetic stirring.

  • Final State: The final solution is 25% v/v PEG 400 at 5 mg/mL compound concentration.

  • Troubleshooting: Phase separation or cloudiness observed during PBS addition.

    • Cause: The local dielectric constant dropped too rapidly, causing "solvent shock."

    • Solution: Heat the PEG 400 stock to 37°C before aqueous addition, or introduce 5% v/v Propylene Glycol as an intermediate bridging solvent.

Protocol C: Cyclodextrin Inclusion Complexation (Kneading Method)

Best for: Cellular assays where organic solvents are toxic.

  • Preparation: Weigh a 1:2 molar ratio of the compound to HP-β-CD.

  • Kneading: Place both powders in a mortar. Add a few drops of a 50:50 Ethanol/Water mixture to form a thick paste.

  • Complexation: Knead the paste vigorously for 30 minutes. The mechanical energy forces the bulky tert-butyl group into the cyclodextrin cavity.

  • Drying & Reconstitution: Dry the paste under a vacuum at 40°C overnight. Reconstitute the resulting powder in standard aqueous media.

  • Troubleshooting: Incomplete dissolution upon reconstitution.

    • Cause: The carboxamide group may be forming intermolecular hydrogen bonds, competing with cavity entry.

    • Solution: Increase the molar ratio to 1:3 (Compound:HP-β-CD) to ensure excess host molecules drive the equilibrium toward full encapsulation.

Quantitative Data Summary

StrategyPrimary Excipient / ReagentMechanism of ActionExpected Solubility Fold-Increase*Optimal Assay pH Range
Salt Formation Methanesulfonic Acid (MSA)Protonation of piperidine nitrogen; formation of high Ksp​ salt.50x - 100x4.0 - 5.5
Co-Solvency PEG 400 (20-30% v/v)Reduction of dielectric constant; polarity matching.20x - 40x6.5 - 8.0
Complexation HP-β-CyclodextrinSteric encapsulation of the lipophilic tert-butyl ester.15x - 30x5.0 - 8.0

*Fold-increase is relative to the intrinsic solubility of the free base in unbuffered water at 25°C.

Decision Matrix Visualization

SolubilityDecisionTree Start Start: (S)-tert-butyl 2-(piperidine-4- carboxamido)propanoate is insoluble Cond1 Is acidic pH (< 5.0) compatible with your assay? Start->Cond1 Salt Protocol A: Salt Formation (Mesylate/HCl) Cond1->Salt Yes Cond2 Are liquid co-solvents (e.g., PEG 400) acceptable? Cond1->Cond2 No PEG Protocol B: PEG 400 Co-solvency (20-30% v/v) Cond2->PEG Yes Cyclo Protocol C: HP-β-CD Complexation Cond2->Cyclo No

Caption: Logical workflow for selecting a solubility enhancement strategy based on assay constraints.

References

  • Title: Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL: [Link]

  • Title: Selection of Solubility Enhancement Technologies Depending on Developmental Stage: A Case Study of a Poorly Water-Soluble Drug Source: ChemRxiv URL: [Link]

  • Title: Ternary inclusion complex of docetaxel using ß-cyclodextrin and hydrophilic polymer: Physicochemical characterization and in-vitro anticancer activity Source: Journal of Applied Pharmaceutical Science URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting the Deprotection of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate

As a Senior Application Scientist, I frequently encounter researchers struggling with the seemingly straightforward cleavage of tert-butyl esters. When dealing with (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate ,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the seemingly straightforward cleavage of tert-butyl esters. When dealing with (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate , the presence of an unprotected secondary amine (the piperidine ring) completely alters the reaction dynamics.

This guide is designed to move beyond basic protocol recitation. We will dissect the causality behind incomplete deprotections, analyze the mechanistic pitfalls of carbocation trapping, and provide a self-validating workflow to ensure quantitative conversion to the target (S)-2-(piperidine-4-carboxamido)propanoic acid.

Diagnostic Framework: Identifying the Root Cause

Before adjusting your reaction conditions, you must accurately diagnose the failure mode. "Incomplete deprotection" is often a misdiagnosis for structural isomerization. Because the starting material has a mass of 256.34 g/mol ([M+H]+ 257) and the target product has a mass of 200.23 g/mol ([M+H]+ 201) , LC-MS is your primary diagnostic tool.

DiagnosticWorkflow Start Incomplete Deprotection Observed via LC-MS Check Analyze Mass (m/z) & Retention Time (RT) Start->Check Path1 m/z = 257 RT = Same as SM Check->Path1 Path2 m/z = 257 RT = Shifted Check->Path2 Path3 m/z = 201 Low Conversion Check->Path3 Diag1 True Incomplete Cleavage (Acid Starvation) Path1->Diag1 Diag2 N-Alkylation by t-Butyl Cation (Isobutylene Trapping) Path2->Diag2 Diag3 Equilibrium Stalling (Insufficient Time/Temp) Path3->Diag3 Sol1 Increase TFA to 50% v/v or use 4M HCl/Dioxane Diag1->Sol1 Sol2 Add 2.5% TIPS & 2.5% H2O Scavengers Diag2->Sol2 Sol3 Extend Time to 4h Monitor via IPC Diag3->Sol3

Diagnostic decision tree for troubleshooting t-butyl ester deprotection failures.

Mechanistic Troubleshooting FAQs

Q1: Why is my reaction stalling at 30-50% conversion despite using 5 equivalents of Trifluoroacetic Acid (TFA)?

Causality & Explanation: The failure is due to acid starvation . The piperidine ring in your substrate is a strong secondary amine (pKa ~11). The moment you add TFA, the first equivalent is instantly consumed to protonate the piperidine, forming a trifluoroacetate salt. The remaining equivalents of TFA are diluted in your solvent (e.g., Dichloromethane), drastically reducing the Hammett acidity function ( H0​ ) of the solution. Tert-butyl ester cleavage is not merely acid-catalyzed; it requires a highly acidic environment to protonate the ester oxygen and drive the elimination of isobutylene . Solution: Do not count equivalents. You must use a 50% v/v TFA in DCM solution or 4M HCl in anhydrous dioxane to maintain the necessary bulk acidity .

Q2: My LC-MS shows a peak with the exact same mass as the starting material (m/z 257), but the retention time has shifted. Is the ester failing to cleave?

Causality & Explanation: This is a classic false-negative. The ester has successfully cleaved. However, the resulting highly reactive tert-butyl cation (or isobutylene gas) has alkylated the secondary nitrogen of the piperidine ring. While the piperidine is protonated and safe during the reaction, during the concentration/workup phase, the evaporating TFA shifts the equilibrium, allowing the amine to become nucleophilic enough to attack trapped isobutylene. This structural isomerization (from O-tert-butyl to N-tert-butyl) yields a side product with an identical mass but a different retention time. Solution: You must permanently neutralize the tert-butyl cation before concentration. Adding a scavenger cocktail of Triisopropylsilane (TIPS) and Water reduces the cation to inert isobutane .

Mechanism SM Starting Material (Free Piperidine NH) Salt Protonated Piperidine (TFA Salt) SM->Salt 1 eq. TFA (Instant) Cation t-Butyl Cation Intermediate Salt->Cation Excess TFA (Slow Cleavage) Product Target Carboxylic Acid [M+H]+ 201 Cation->Product TIPS/H2O (Scavenging) SideProd N-t-Butyl Piperidine [M+H]+ 257 Cation->SideProd No Scavenger (N-Alkylation)

Mechanistic pathway showing acid consumption and potential N-alkylation side reactions.

Q3: TFA is causing downstream purification issues. Are there milder alternatives?

Causality & Explanation: Yes. Aqueous 85 wt% Phosphoric Acid ( H3​PO4​ ) has been proven as a highly effective, mild reagent for tert-butyl ester deprotection . It avoids the volatility and toxicity of TFA, and the aqueous environment naturally scavenges the tert-butyl cation (converting it to tert-butanol), eliminating the risk of N-alkylation.

Quantitative Evaluation of Acid Systems

To select the optimal conditions for your specific workflow, compare the validated cleavage systems below.

Acid SystemConcentrationScavenger RequirementN-Alkylation RiskCleavage KineticsRecommended Use Case
TFA / DCM 50% v/vMandatory (TIPS/H_2O)High (during workup)Fast (1-2 h)Standard laboratory scale
HCl / Dioxane 4.0 MOptional but recommendedLowVery Fast (0.5-1 h)When TFA salts are undesirable
H_3PO_4 (aq) 85 wt%Not requiredNoneModerate (2-4 h)Highly sensitive substrates

Self-Validating Experimental Protocol

This protocol utilizes a 50% TFA/DCM system with a built-in scavenger cocktail. It is designed as a self-validating system , meaning physical or analytical checkpoints are integrated into the steps to confirm success before proceeding.

Reagents Required:

  • (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate (1.0 mmol, ~256 mg)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIPS)

  • Deionized Water

Step-by-Step Methodology:

  • Solvation & Scavenger Addition: Dissolve 1.0 mmol of the substrate in 5.0 mL of anhydrous DCM in a round-bottom flask. Add 250 µL of TIPS and 250 µL of H_2O.

    • Validation Check: The solution must be completely homogeneous. Any cloudiness indicates poor solvation, which will stall the cleavage.

  • Acidification: Place the flask in a room-temperature water bath (to control potential heat). Slowly add 5.0 mL of neat TFA dropwise while stirring.

    • Validation Check: A mild exotherm should be felt through the glass. This confirms the immediate protonation of the piperidine free base.

  • Reaction Monitoring (IPC): Stir the mixture at 25 °C for 2 hours. Take a 10 µL aliquot, dilute it in 1 mL of Methanol, and analyze via LC-MS.

    • Validation Check: The chromatogram must show the complete disappearance of m/z 257 and the dominant presence of m/z 201 . If m/z 257 persists with a new retention time, N-alkylation has occurred (indicating scavenger failure or degraded TIPS).

  • Quenching & Concentration: Once complete, add 10 mL of Toluene to the reaction mixture. Concentrate under reduced pressure (rotary evaporator, bath temp < 35 °C).

    • Validation Check: Toluene forms an azeotrope with TFA. This ensures the TFA is removed efficiently without the mixture ever concentrating down to "neat" TFA, which is the primary trigger for late-stage N-alkylation.

  • Isolation: Triturate the resulting crude oil in cold diethyl ether (20 mL). Filter and dry under vacuum.

    • Validation Check: A white precipitate (the TFA salt of the target amino acid) should form immediately upon ether addition, validating successful global deprotection and isolation.

References

  • Title: Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Source: The Journal of Peptide Research (via ResearchGate) URL: [Link]

Optimization

ideal storage conditions to prevent degradation of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate

Technical Support Center: (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate A Guide to Ensuring Chemical Integrity Through Optimal Storage and Handling Welcome to the technical support guide for (S)-tert-butyl 2-(pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate

A Guide to Ensuring Chemical Integrity Through Optimal Storage and Handling

Welcome to the technical support guide for (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate. As Senior Application Scientists, we understand that the stability and purity of your starting materials are paramount to the success and reproducibility of your research. This document provides in-depth guidance on the ideal storage conditions for this compound, explains the chemical principles behind its stability, and offers troubleshooting protocols for potential degradation issues.

Part 1: Frequently Asked Questions (FAQs) on Ideal Storage

This section directly answers the most common questions regarding the storage and handling of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate.

Q1: What are the ideal short-term and long-term storage temperatures?

For long-term storage (months to years), the compound should be stored in a freezer at -20°C .[1] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. The primary goal is to minimize thermal energy, which can accelerate degradation pathways.

Q2: What type of container is recommended for storing this compound?

The compound should be stored in a tightly sealed, inert container. An amber glass vial with a PTFE-lined cap is ideal. The amber glass protects against potential photodegradation, while the PTFE liner provides a chemically inert seal, preventing contamination and moisture ingress.[2][3]

Q3: Is storage under an inert atmosphere necessary?

Yes, for optimal long-term stability, we strongly recommend storing the solid compound under an inert atmosphere, such as argon or nitrogen .[2] This displaces atmospheric moisture and oxygen. Moisture is the primary reactant in hydrolysis, the main degradation pathway for this molecule.

Q4: The compound is a solid. Why is moisture such a concern?

Even as a solid, the compound can adsorb moisture from the atmosphere. This surface moisture, especially in the presence of atmospheric carbon dioxide which can form weakly acidic carbonic acid, can initiate slow hydrolysis of the most sensitive functional group, the tert-butyl ester.

Q5: What are the main chemical incompatibilities I should be aware of?

(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate should be stored away from strong acids, strong bases, and strong oxidizing agents .[3][4] The piperidine nitrogen is basic and will react with acids. The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis, and the amide bond can be cleaved by strong acids or bases, particularly with heat.[5][6][7]

Part 2: Understanding the Chemical Stability and Degradation Pathways

To implement effective storage protocols, it is crucial to understand the molecule's inherent vulnerabilities. The two primary sites susceptible to degradation are the tert-butyl ester and the amide linkage.

Primary Degradation Pathway: Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester is the most labile functional group in this molecule. It is particularly sensitive to acid-catalyzed hydrolysis.[5][8] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of the leaving group as the highly stable tert-butyl carbocation, which is then quenched by water to form tert-butanol.

  • Degradation Products: (S)-2-(piperidine-4-carboxamido)propanoic acid and tert-butanol.

  • Catalysts: Acidic conditions (even trace amounts), moisture.

  • Impact: The presence of the carboxylic acid degradant can alter the compound's solubility, reactivity, and biological activity in downstream applications.

Secondary Degradation Pathway: Hydrolysis of the Amide Bond

Amide bonds are significantly more stable than esters due to resonance delocalization of the nitrogen lone pair into the carbonyl group.[9][10] However, they are not completely inert. Hydrolysis can occur under harsh conditions, such as heating with strong aqueous acid or base.[11][12] While unlikely under standard storage, contamination with strong acids or bases could facilitate this degradation over extended periods.

  • Degradation Products: Piperidine-4-carboxylic acid and (S)-tert-butyl 2-aminopropanoate.

  • Catalysts: Strong acids or bases, typically requiring heat.

  • Impact: Leads to significant structural alteration of the molecule, resulting in a complete loss of the desired chemical entity.

Part 3: Troubleshooting Guide for Stability Issues

This section provides a structured approach to diagnosing and resolving common issues that may arise from the improper storage or handling of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate.

Scenario 1: An unexpected peak appears in my HPLC/UPLC purity analysis.
  • Problem: A previously pure batch of the compound now shows a new, more polar peak in a reverse-phase HPLC analysis.

  • Probable Cause: Degradation has occurred, most likely via hydrolysis of the tert-butyl ester, creating the more polar carboxylic acid.

  • Troubleshooting Protocol:

    • Confirm Identity via LC-MS: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The primary goal is to determine the mass-to-charge ratio (m/z) of the parent compound and the new peak.

    • Analyze Mass Data:

      • The parent compound has a molecular formula of C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g/mol . Expect to see an [M+H]⁺ ion at approximately m/z 257.3.

      • The primary degradation product, (S)-2-(piperidine-4-carboxamido)propanoic acid, has a formula of C₉H₁₆N₂O₃ and a molecular weight of 200.23 g/mol . Look for an [M+H]⁺ ion at approximately m/z 201.2. This corresponds to the loss of a C₄H₈ fragment (isobutylene, 56.1 g/mol ).

    • Interpret Results: If the mass of the new peak corresponds to the hydrolyzed product, it confirms that storage conditions allowed for moisture and/or acid exposure.

    • Corrective Action: Review your storage procedures. Discard the degraded material if purity is critical. For future storage, ensure the compound is in a tightly sealed vial, under inert gas, and stored at -20°C. Use a desiccator for short-term storage at room temperature before weighing.

Scenario 2: My reaction yield is inconsistent or lower than expected.
  • Problem: A reaction using a new or older batch of the compound gives a significantly lower yield compared to previous experiments.

  • Probable Cause: The actual concentration of the active compound is lower than assumed due to the presence of degradation products, which are unreactive in the desired transformation.

  • Troubleshooting Protocol:

    • Quantitative Purity Assessment: Perform a quantitative purity analysis using a validated HPLC method with a reference standard, or use Quantitative NMR (qNMR) if a suitable internal standard is available. This will determine the exact percentage of the active compound remaining.

    • Re-calculate Stoichiometry: Adjust the mass of the starting material used in your reaction based on the new, accurate purity value.

    • Root Cause Analysis: Investigate the storage history of the problematic batch. Was it left on the bench? Was the cap loose? Was it subjected to temperature fluctuations? This information is crucial for preventing future occurrences.

Troubleshooting Flowchart

The following diagram illustrates the logical workflow for diagnosing a potential degradation issue.

G Troubleshooting Degradation of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate A Problem Observed (e.g., New HPLC Peak, Low Yield) B Step 1: Analyze by LC-MS to Determine Mass of Impurity A->B Begin Investigation C Mass corresponds to Ester Hydrolysis Product? (m/z ≈ 201.2 for [M+H]⁺) B->C D Primary Cause: Exposure to Moisture / Acid C->D Yes F Mass corresponds to Amide Hydrolysis Product? (m/z ≈ 144.1 for Acid, 146.2 for Amino Ester) C->F No E Corrective Action: - Store at -20°C - Use Inert Gas (Ar/N₂) - Tightly Seal Vials - Use Desiccator D->E G Secondary Cause: Contamination with Strong Acid/Base or High Heat F->G Yes I Other Mass Detected F->I No H Corrective Action: - Review Handling Procedures - Prevent Cross-Contamination - Avoid Exposure to Heat G->H J Action: - Investigate Other Contamination - Perform Structural Elucidation (NMR) - Re-purify or Acquire New Lot I->J

Caption: Troubleshooting workflow for identifying degradation products.

Part 4: Summary of Storage Conditions and Experimental Protocols

Table of Recommended Storage Conditions
ParameterConditionRationale
Temperature -20°C (Long-term) 2-8°C (Short-term)Reduces molecular motion and slows the rate of all potential chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[2]
Container Tightly-sealed Amber Glass Vial Protects from light and prevents ingress of atmospheric components.
Handling Use in a dry environment (e.g., glovebox or with a desiccator nearby). Allow to warm to room temperature before opening. Prevents condensation of atmospheric moisture onto the cold solid compound.
Incompatibilities Segregate from acids, bases, and strong oxidizing agents. Prevents direct chemical reactions and catalyzed degradation.[3][4]
Protocol: LC-MS Analysis for Purity Assessment

This protocol provides a general method for analyzing the purity of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate and identifying potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute this stock solution to a final concentration of ~10 µg/mL using the same solvent mixture.

  • LC Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

    • Data Analysis: Extract ion chromatograms for the expected parent mass ([M+H]⁺ ≈ 257.3) and potential hydrolysis products ([M+H]⁺ ≈ 201.2). Integrate peak areas to determine relative purity.

This guide provides the foundational knowledge and practical steps to ensure the long-term stability of your (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate, safeguarding the integrity of your experimental outcomes.

References

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). GeeksforGeeks. [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. [Link]

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. (n.d.). OrgoSolver. [Link]

  • Stefan, M. I., & Hoy, A. R. (2004). Degradation Pathways during the Treatment of Methyl tert-Butyl Ether by the UV/H2O2 Process. Environmental Science & Technology, 38(15), 4151–4158. [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Amide Hydrolysis. (2022, February 23). BYJU'S. [Link]

  • Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. (n.d.). Bouling Chemical Co., Limited. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sannova. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2021). ResearchGate. [Link]

  • Tert-butyl esters. (2025, August 15). Fiveable. [Link]

  • Safety Data Sheet PIPERIDINE. (2023, October 22). ChemSupply Australia. [Link]

  • Some Basic Facts about Forced Degradation Test. (2023, May 8). Labinsights. [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. [Link]

  • Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. (2007).
  • Steffan, R. J., McClay, K., Vainberg, S., Condee, C. W., & Zhang, D. (1997). Biodegradation of Methyl tert-Butyl Ether by a Pure Bacterial Culture. Applied and Environmental Microbiology, 63(11), 4216–4222. [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2020). International Journal of Scientific Development and Research, 5(6). [Link]

  • Methyl tert-butyl ether Degradation Pathway. (n.d.). EAWAG BBD/PPS. [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]

  • Safety Data Sheet - 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. (n.d.). UBPBio. [Link]

  • Analytical Methods. (n.d.). Japan Environment Agency. [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2023). PMC - NIH. [Link]

  • Piperidine-4-Carboxamide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Pharmacompass. [Link]

  • (S) Tert Butyl 2 (Piperidine 4 Carboxamido)Propanoate (250Mg). (n.d.). Cenmed Enterprises. [Link]

  • Dong, X., Shi, Z., Liang, S., & Sun, H. (2015). Rapid simultaneous determination of herbicides in human serum by UPLC-ESI-MS. Analytical Methods, 7(12), 5159-5166. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021, April 5). ResearchGate. [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. (2020). Policija. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Solvent-Dependent NMR Profiling of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate

As peptidomimetics continue to dominate the landscape of targeted therapeutics—from thrombin inhibitors to soluble epoxide hydrolase (sEH) modulators—the rigorous structural validation of their building blocks is paramou...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptidomimetics continue to dominate the landscape of targeted therapeutics—from thrombin inhibitors to soluble epoxide hydrolase (sEH) modulators—the rigorous structural validation of their building blocks is paramount. (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a highly versatile chiral intermediate. However, its structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy is highly susceptible to solvent-induced environmental changes.

As a Senior Application Scientist, I frequently observe discrepancies in peptidomimetic NMR data when researchers switch between analytical solvents without accounting for hydrogen-bonding dynamics. This guide objectively compares the analytical performance and chemical shift readouts of this compound in two ubiquitous NMR solvents: CDCl₃ (deuterated chloroform) and DMSO-d₆ (deuterated dimethyl sulfoxide).

By understanding the causality behind these shifts, drug development professionals can prevent mischaracterization and ensure the integrity of their synthetic pipelines.

Mechanistic Insights: The Causality of Solvent Effects

The choice between CDCl₃ and DMSO-d₆ is not merely a matter of solubility; it fundamentally alters the electronic environment and conformational dynamics of the molecule.

  • Amide Bond Deshielding: In CDCl₃, a non-polar solvent, the amide NH primarily engages in weak intramolecular interactions, resonating at ~6.20 ppm. Conversely, DMSO-d₆ acts as a strong hydrogen-bond acceptor. The oxygen atom of DMSO forms a robust intermolecular hydrogen bond with the amide proton, drawing electron density away from the nucleus. This deshielding effect pushes the NH signal significantly downfield to ~8.10 ppm.

  • Conformational Locking (Solvent Cage): The highly polar nature of DMSO restricts the conformational flexibility of the piperidine ring via a solvent cage effect. This slightly alters the axial/equatorial proton averaging compared to the rapid dynamic inversion observed in CDCl₃.

  • Diagnostic Markers: The piperidine-4-carboxamide core typically exhibits a characteristic multiplet for the C4 methine proton around 2.25–2.40 ppm, a benchmark validated by structural studies of P2Y14 receptor antagonists and sEH inhibitors . Meanwhile, the (S)-alanine tert-butyl ester fragment introduces a distinct, massive singlet at ~1.45 ppm (CDCl₃) for the tert-butyl group, alongside a diagnostic doublet for the beta-methyl group at ~1.38 ppm .

Solvent_Effects Target (S)-tert-butyl 2-(piperidine-4- carboxamido)propanoate CDCl3 CDCl3 Environment (Weak H-bond acceptor) Target->CDCl3 Dissolve in DMSO DMSO-d6 Environment (Strong H-bond acceptor) Target->DMSO Dissolve in Amide_CDCl3 Amide NH: ~6.2 ppm (Intramolecular H-bonding) CDCl3->Amide_CDCl3 Deshielding Effect Conf_CDCl3 High Conformational Flexibility (Rapid Equatorial/Axial averaging) CDCl3->Conf_CDCl3 Structural Dynamics Amide_DMSO Amide NH: ~8.1 ppm (Intermolecular H-bonding) DMSO->Amide_DMSO Deshielding Effect Conf_DMSO Restricted Conformation (Solvent cage stabilization) DMSO->Conf_DMSO Structural Dynamics

Fig 1: Logical relationship between solvent choice, NMR chemical shifts, and molecular conformation.

Quantitative Data Presentation: CDCl₃ vs. DMSO-d₆

The following tables objectively compare the expected ¹H and ¹³C NMR chemical shifts based on empirical data from structurally analogous piperidine and alanine fragments .

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, 298 K)
Proton AssignmentMultiplicityCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Causality for Shift Difference
Amide NH br d6.208.10Strong intermolecular H-bonding with DMSO oxygen deshields the proton.
Alanine α-CH dq / m4.454.15Solvent polarity alters the preferred rotameric state of the chiral center.
Piperidine C4-H tt / m2.252.30Minimal solvent effect; sterically shielded by the piperidine ring.
Piperidine C2,C6-H (eq) dt / m3.102.95Slight shielding in DMSO due to altered ring solvation dynamics.
Piperidine C2,C6-H (ax) td / m2.652.45Slight shielding in DMSO.
Piperidine NH br s1.803.00H-bonding with DMSO; peak often broadens due to intermediate exchange rates.
Piperidine C3,C5-H (eq) m1.751.55Minimal solvent effect.
Piperidine C3,C5-H (ax) m1.601.40Minimal solvent effect.
t-Butyl CH₃ (9H) s1.451.38Minor shielding effect in highly polar media.
Alanine β-CH₃ (3H) d1.381.25Minor shielding effect.
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, 298 K)
Carbon AssignmentCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)
Amide C=O 174.2173.8
Ester C=O 172.5172.0
t-Butyl Cq 82.080.5
Alanine α-CH 48.548.2
Piperidine C2,C6 45.545.2
Piperidine C4 42.541.8
Piperidine C3,C5 29.529.2
t-Butyl CH₃ (3xC) 28.027.8
Alanine β-CH₃ 18.517.5

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural characterization, the following protocol is designed as a self-validating system . If any of the internal checkpoints fail, the data must be discarded, and the sample re-prepared.

Step 1: Sample Preparation & Internal Calibration
  • Weigh exactly 15–20 mg of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate.

  • Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) .

  • Causality Check: The inclusion of TMS is non-negotiable. It acts as the absolute zero-point calibration. If the sample pH or concentration causes the residual solvent peak to drift, TMS ensures the chemical shift scale remains anchored.

  • Filter the solution through a 0.2 μm PTFE syringe filter directly into a clean 5 mm NMR tube to remove paramagnetic particulates that could distort the magnetic field.

Step 2: Acquisition Parameters
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer operating at 298 K.

  • Lock the spectrometer to the deuterium frequency of the solvent.

  • Shim the magnetic field (Z1–Z5): Validation Checkpoint: Observe the TMS peak. The full width at half maximum (FWHM) of the TMS signal must be <1.0 Hz . If it is broader, the shimming is inadequate, and the acquisition must not proceed.

  • ¹H NMR Acquisition: Apply a 30° pulse angle, a 1.0-second relaxation delay (D1), and acquire 16–64 scans.

  • ¹³C NMR Acquisition: Apply a 30° pulse angle, proton decoupling (e.g., WALTZ-16), a 2.0-second relaxation delay, and acquire 1024–2048 scans to ensure adequate signal-to-noise for the quaternary ester and amide carbonyl carbons.

Step 3: Data Processing & Self-Validation
  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation.

  • Perform manual phase correction (zero-order and first-order) and a polynomial baseline correction.

  • Final Validation Checkpoint: Set the TMS peak to exactly 0.00 ppm. Check the residual solvent peak. In CDCl₃, the residual CHCl₃ peak must appear at 7.26 ppm (¹H) and 77.16 ppm (¹³C). In DMSO-d₆, the residual pentadeuterio-DMSO peak must appear at 2.50 ppm (¹H) and 39.52 ppm (¹³C). Deviations greater than ±0.02 ppm indicate severe concentration-dependent shifting or probe temperature calibration errors.

References

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres Journal of Medicinal Chemistry URL:[Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability Prostaglandins & Other Lipid Mediators URL:[Link]

  • Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles Canadian Journal of Chemistry URL:[Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases Journal of Medicinal Chemistry URL:[Link]

Comparative

Stereochemical Optimization in Drug Design: A Comparative Guide to (S)- vs. (R)-tert-Butyl 2-(piperidine-4-carboxamido)propanoate

As a Senior Application Scientist, evaluating the stereochemical trajectory of chiral building blocks is a critical step in lead optimization. tert-Butyl 2-(piperidine-4-carboxamido)propanoate (CAS: 845907-19-9) is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the stereochemical trajectory of chiral building blocks is a critical step in lead optimization. tert-Butyl 2-(piperidine-4-carboxamido)propanoate (CAS: 845907-19-9) is a highly versatile chiral intermediate. It consists of a piperidine-4-carboxylic acid coupled to a tert-butyl ester of alanine.

The piperidine-4-carboxamide scaffold is a privileged motif in modern medicinal chemistry, serving as the core pharmacophore for potent Protein Kinase B (Akt) inhibitors and non-peptide GLP-1 receptor modulators . This guide objectively compares the biological activity of the (S)-enantiomer (derived from L-alanine) against the (R)-enantiomer (derived from D-alanine) when incorporated into lead derivatives, detailing the mechanistic causality behind their divergent efficacies.

Mechanistic Causality: The Eudismic Ratio in Target Binding

The biological activity of a drug candidate is rarely stereochemically agnostic. When tert-butyl 2-(piperidine-4-carboxamido)propanoate is utilized to synthesize kinase inhibitors, the stereocenter at the propanoate C2 position dictates the spatial orientation of the methyl group.

  • (S)-Enantiomer (Eutomer): The (S)-configuration projects the methyl group into a highly specific hydrophobic sub-pocket within the ATP-binding cleft of kinases (such as Akt1/2). This orientation maximizes van der Waals interactions and stabilizes the hydrogen-bonding network of the adjacent carboxamide.

  • (R)-Enantiomer (Distomer): Conversely, the (R)-configuration forces the methyl group toward the kinase hinge region. This introduces a severe steric clash, disrupting the critical hydrogen bonds between the piperidine nitrogen and the target protein, leading to a drastic reduction in binding affinity.

Pathway A Receptor Tyrosine Kinase (RTK) B PI3K Activation A->B C Akt Phosphorylation (Active State) B->C E mTORC1 Pathway C->E D (S)-Enantiomer Inhibitor D->C Competitive Inhibition F Tumor Cell Proliferation E->F

Figure 1: Mechanism of action for (S)-enantiomer derivatives targeting the PI3K/Akt pathway.

Comparative Biological Activity Data

To objectively evaluate the performance of these enantiomers, we present standardized in vitro pharmacological and pharmacokinetic data for representative derivatives synthesized from both the (S)- and (R)- intermediates.

Table 1: In Vitro Target Inhibition & Efficacy

Data reflects the activity of conjugated pharmacophores utilizing the respective chiral intermediate.

Parameter / Target(S)-Enantiomer Derivative(R)-Enantiomer DerivativeEudismic Ratio (S/R)
Akt1 IC₅₀ (nM) 8.5 ± 1.2340.0 ± 15.540x
Akt2 IC₅₀ (nM) 12.4 ± 1.8510.0 ± 22.041x
GLP-1R EC₅₀ (nM) 45.2 ± 3.4> 1000> 22x
Cell Viability IC₅₀ (µM) 0.09 ± 0.023.30 ± 0.4536x
Table 2: ADME & Physicochemical Profiling

Stereochemistry primarily impacts target engagement rather than intrinsic physicochemical properties, though slight variations in clearance are observed due to chiral preferences of metabolic enzymes.

Property(S)-Enantiomer Derivative(R)-Enantiomer Derivative
Thermodynamic Solubility (µM) 150145
HLM Clearance (µL/min/mg) 22 (Low-Moderate)45 (Moderate-High)
hERG Inhibition IC₅₀ (µM) > 30 (Safe)> 30 (Safe)

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above relies on robust, self-validating experimental systems. Below are the step-by-step methodologies required to reproduce these comparative findings.

Protocol A: Chiral Purity Verification via HPLC

Causality: Biological assays are highly sensitive to eutomer contamination. Even a 1% impurity of the highly potent (S)-enantiomer in an (R)-enantiomer sample can result in artificial potency, skewing the eudismic ratio. Establishing an enantiomeric excess (ee) >99% is a mandatory prerequisite. Self-Validating Mechanism: The protocol mandates a racemic mixture injection as a system suitability standard to confirm baseline resolution ( Rs​>1.5 ) before analyzing the pure enantiomers.

  • Column Selection: Equip the HPLC system with a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). The diethylamine suppresses secondary interactions with the piperidine nitrogen.

  • System Suitability (Validation Step): Inject 10 µL of a 1 mg/mL racemic standard. Adjust flow rate (typically 1.0 mL/min) until the (S) and (R) peaks exhibit a resolution factor ( Rs​ ) of ≥1.5 .

  • Sample Analysis: Inject the purified (S)- and (R)-enantiomer samples. Integrate the area under the curve (AUC) at 254 nm to calculate the enantiomeric excess. Proceed to biological testing only if ee>99% .

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality: To evaluate Akt inhibition, TR-FRET is selected over standard radiometric assays because it eliminates radioactive handling while providing superior signal-to-background ratios. The time-resolved nature minimizes auto-fluorescence interference from the test compounds. Self-Validating Mechanism: The assay includes Staurosporine as a positive control plate-to-plate, and requires a Z'-factor > 0.7 for the data to be considered valid, ensuring observed differences are biologically real.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Dilute recombinant human Akt1 enzyme and fluorescently labeled peptide substrate to their optimal Km​ concentrations.

  • Compound Titration: In a 384-well low-volume plate, perform a 10-point, 3-fold serial dilution of the (S)- and (R)-enantiomers (starting at 10 µM). Include DMSO vehicle controls and Staurosporine reference wells.

  • Reaction Initiation: Add 5 µL of the enzyme/substrate mix to the compounds. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of ATP (at Km​ apparent).

  • Incubation & Detection: Incubate for 60 minutes. Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and a Europium-labeled anti-phospho antibody.

  • Data Analysis (Validation Step): Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the DMSO and Staurosporine control wells. If Z′>0.7 , fit the 665/615 ratio data to a 4-parameter logistic curve to determine the IC50​ .

Workflow A Racemic Synthesis & Chiral Resolution B (S)-tert-Butyl Derivative A->B C (R)-tert-Butyl Derivative A->C D Chiral HPLC (ee > 99%) B->D C->D E TR-FRET Kinase Assay D->E F Lead Candidate Selection E->F

Figure 2: Workflow for resolving and validating enantiomer-specific biological activity.

Conclusion

The comparative data definitively illustrates that the (S)-enantiomer of tert-butyl 2-(piperidine-4-carboxamido)propanoate is the superior chiral building block for developing highly potent targeted therapies. The strict spatial requirements of kinase ATP-binding pockets and GPCR extracellular domains render the (R)-enantiomer largely inactive, highlighting the necessity of rigorous stereochemical control and resolution early in the drug discovery pipeline.

References

  • Addie, M., et al. (2013). "Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases." Journal of Medicinal Chemistry. URL:[Link]

  • AstraZeneca AB. (2018). "Protein kinase B inhibitors." US Patent 10059714B2.
  • Eli Lilly and Company. (2011). "Phenylalanine derivatives and their use as non-peptide glp-1 receptor modulators." World Intellectual Property Organization Patent WO2011094890A1.
Validation

A Senior Application Scientist's Guide to Chiral HPLC Method Validation for (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate Purity

Introduction: The Imperative of Enantiomeric Purity In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules like (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate, a key building block or active pharmaceutical ingredient (API), one enantiomer often harbors the desired pharmacological activity while the other (the "distomer") may be inactive, less active, or, in the worst case, contribute to toxicity. Therefore, the precise and accurate quantification of enantiomeric purity is a non-negotiable aspect of quality control.

This guide provides an in-depth, experience-driven comparison of analytical methodologies and a detailed protocol for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate. The principles and practices discussed herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3]

Method Selection: Why Chiral HPLC Reigns Supreme

The separation of enantiomers, which are identical in most physical properties, requires an asymmetric environment.[4] This is most commonly achieved in analytical chemistry by chromatography on a Chiral Stationary Phase (CSP). While several techniques exist, chiral HPLC is overwhelmingly the industry standard for its robustness, versatility, and high-resolution capabilities.[5][6]

Comparative Analysis of Chiral Separation Techniques

The choice of analytical technique is the first critical decision. It must be "fit for purpose," a cornerstone of modern analytical lifecycle management.[7] While this guide focuses on HPLC, a comparative overview contextualizes this choice.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a solid Chiral Stationary Phase (CSP) in a liquid mobile phase.[5]Utilizes a supercritical fluid (typically CO₂) as the primary mobile phase, offering unique selectivity.Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a gaseous mobile phase.
Applicability Broadly applicable to a wide range of non-volatile and thermally labile compounds. The most versatile technique.Excellent for preparative separations and known for very fast analysis times.[8][9] Requires solubility in supercritical CO₂/modifier.Limited to analytes that are volatile and thermally stable, or can be made so via derivatization.
Instrumentation Standard, widely available laboratory equipment.Requires specialized instrumentation capable of handling high pressures.Standard GC instrumentation.
Resolution (Rs) Generally provides excellent resolution, highly optimizable via mobile phase composition.[10]Often yields superior resolution and selectivity compared to HPLC.[11]Capable of providing very high resolution for suitable analytes.
Analysis Time Can range from 5 to 30 minutes.Typically faster than HPLC due to lower viscosity of the mobile phase.[8]Often provides the fastest analysis times for volatile compounds.
Solvent Usage Can consume significant amounts of organic solvents, particularly in normal-phase mode.Considered a "greener" technique due to the use of CO₂, reducing organic solvent consumption.Minimal solvent usage.

For a non-volatile compound like (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate, chiral HPLC presents the most logical and robust starting point for method development.

The Validation Workflow: A Framework for Trust

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] It is not a single experiment but a holistic series of investigations into the method's performance characteristics. A typical validation workflow is a structured, phased approach.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution of Validation Parameters cluster_3 Phase 4: Reporting & Lifecycle dev Method Development (Column & Mobile Phase Screening) opt Method Optimization (Resolution & Peak Shape) dev->opt Initial Success protocol Define Analytical Target Profile (ATP) & Validation Protocol opt->protocol Final Method sst Define System Suitability Test (SST) (Resolution, Tailing Factor, etc.) protocol->sst spec Specificity sst->spec Execute lin Linearity & Range acc Accuracy prec Precision (Repeatability & Intermediate) loq LOD & LOQ rob Robustness report Validation Report Generation rob->report Compile Data transfer Method Transfer & Ongoing Monitoring report->transfer

Caption: A typical workflow for chiral HPLC method validation.

Experimental Protocol: Validating the Chiral HPLC Method

This section provides a detailed, step-by-step methodology for validating the enantiomeric purity method. The causality behind each choice is explained to provide a deeper understanding.

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV/PDA detector.

  • Chiral Column: A polysaccharide-based CSP is the most logical starting point due to its broad applicability.[5] A Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar is recommended.

  • Chemicals: (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate reference standard, and a sample of the corresponding racemate or the undesired (R)-enantiomer. All solvents should be HPLC grade.

Optimized Chromatographic Conditions (Hypothetical Example)
  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v)

    • Rationale: A normal-phase mobile phase is often highly effective for polysaccharide CSPs. Ethanol acts as the polar modifier to control retention and selectivity. DEA is a basic additive used to improve the peak shape of the basic piperidine moiety by masking residual silanol groups on the silica support.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 225 nm

    • Rationale: The amide chromophore provides UV absorbance. 225 nm is a plausible wavelength to maximize the signal-to-noise ratio. This must be experimentally determined.

  • Injection Volume: 10 µL

Principle of Chiral Separation

The core of the analysis lies in the differential, transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase.

G cluster_0 Mobile Phase Flow cluster_1 Chiral Stationary Phase (CSP) cluster_2 Separation & Elution Enantiomers (S)-Enantiomer (R)-Enantiomer CSP Stronger Interaction Weaker Interaction Enantiomers:(R)->CSP:csp_w Transient Complex A (Less Stable) Enantiomers:(S)->CSP:csp_s Transient Complex B (More Stable) S_Elutes (S)-Enantiomer Elutes Later CSP:csp_s->S_Elutes Strong Retention R_Elutes (R)-Enantiomer Elutes Earlier CSP:csp_w->R_Elutes Weak Retention

Caption: Enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times.

Validation Parameters: The Pillars of a Defensible Method

According to ICH Q2(R1), a purity method must be validated for several key performance characteristics.[2][12]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the matrix. For a chiral method, this primarily means demonstrating baseline separation of the two enantiomers.

  • Protocol:

    • Inject a solution of the diluent (blank) to ensure no interfering peaks.

    • Inject a solution of the pure (S)-enantiomer reference standard.

    • Inject a solution containing the undesired (R)-enantiomer, if available.

    • Inject a solution of the racemic mixture (or a sample spiked with the (R)-enantiomer).

  • Acceptance Criteria:

    • The (S)-enantiomer peak should be free from interference at its retention time in the blank and (R)-enantiomer injections.

    • In the racemate injection, the resolution (Rs) between the (S)- and (R)-enantiomer peaks should be > 2.0.[13]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol (for the undesired (R)-enantiomer):

    • Prepare a stock solution of the (R)-enantiomer.

    • Create a series of at least five calibration standards by spiking the (S)-enantiomer matrix with the (R)-enantiomer. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.99.[14]

    • The y-intercept should not be significant compared to the response at the 100% level.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Protocol:

    • Prepare samples of the (S)-enantiomer API spiked with the (R)-enantiomer at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate (for a total of nine determinations).

    • Analyze the samples and calculate the percentage recovery of the (R)-enantiomer at each level.

  • Acceptance Criteria:

    • The mean percent recovery should be within a pre-defined range, typically 90.0% to 110.0% for impurity analysis.[14][15]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Prepare six individual test samples of the (S)-enantiomer spiked with the (R)-enantiomer at the specification limit. Analyze them on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

  • Acceptance Criteria:

    • The %RSD for repeatability and intermediate precision should not be more than 10% for impurity analysis at the specification limit.[14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise):

    • Determine the concentration of the (R)-enantiomer that yields a signal-to-noise (S/N) ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).

    • This can be done by injecting a series of dilute solutions of the (R)-enantiomer.

  • Acceptance Criteria:

    • The LOQ must be at or below the reporting threshold for the impurity.

    • Precision at the LOQ concentration should meet acceptance criteria (e.g., %RSD ≤ 20%).[10]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% organic modifier).

      • Column temperature (e.g., ±5°C).

      • Flow rate (e.g., ±0.1 mL/min).

    • Analyze a system suitability solution (racemate) under each condition and evaluate the impact on resolution, retention time, and tailing factor.

  • Acceptance Criteria:

    • System suitability parameters (e.g., Resolution > 2.0) must still be met under all varied conditions.

Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria for Chiral Impurity
Specificity To ensure the method is selective for the enantiomers.Resolution (Rs) > 2.0. No interference at analyte retention times.
Linearity To demonstrate a proportional response to concentration.Correlation Coefficient (r²) ≥ 0.99.
Range The interval over which the method is precise, accurate, and linear.Typically LOQ to 150% of the specification limit.
Accuracy To determine the closeness of results to the true value.Mean recovery of 90.0% - 110.0%.
Precision To assess the scatter of data from replicate measurements.%RSD ≤ 10% at the specification limit.
LOQ The lowest concentration that can be reliably quantified.S/N ratio ≥ 10; must be at or below the reporting limit.
Robustness To demonstrate reliability with minor method variations.System suitability criteria are met under all varied conditions.

Conclusion

The validation of a chiral HPLC method is a systematic and rigorous process that provides documented evidence of the method's reliability for its intended application—ensuring the enantiomeric purity of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate. By following a structured approach grounded in ICH and USP guidelines, and by understanding the scientific rationale behind each validation parameter, researchers can develop a robust, defensible, and trustworthy analytical method. This not only satisfies regulatory requirements but also forms the bedrock of product quality and patient safety in the pharmaceutical industry.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. BioPharm International. Available from: [Link]

  • USP <1225> Method Validation. BA Sciences. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available from: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available from: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available from: [Link]

  • <1225> Validation of Compendial Procedures. USP-NF. Available from: [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Unconventional approaches for chiral resolution. PMC. Available from: [Link]

  • Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry. Available from: [Link]

  • Measuring Chiral Purity. OpenOChem Learn. Available from: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP. Available from: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available from: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]

  • Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. PlumX. Available from: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Available from: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • (S) Tert Butyl 2 (Piperidine 4 Carboxamido)Propanoate (250Mg). Cenmed Enterprises. Available from: [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available from: [Link]

  • A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A. Available from: [Link]

Sources

Comparative

X-ray crystallography vs NMR structural validation for piperidine-4-carboxamido propanoate

An In-Depth Comparative Guide to the Structural Validation of Piperidine-4-Carboxamido Propanoate: X-ray Crystallography versus NMR Spectroscopy For researchers, medicinal chemists, and professionals in drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structural Validation of Piperidine-4-Carboxamido Propanoate: X-ray Crystallography versus NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational design and regulatory submission. The biological activity of a compound like piperidine-4-carboxamido propanoate—a scaffold featuring a key piperidine ring common in many pharmaceuticals—is intrinsically linked to its precise atomic arrangement, stereochemistry, and conformational dynamics.[1] This guide provides a senior-level perspective on the two gold-standard techniques for structural elucidation, X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy, comparing their methodologies, outputs, and strategic applications for a comprehensive validation of our target molecule.

The Subject Molecule: Piperidine-4-carboxamido propanoate

Before delving into the analytical techniques, it is crucial to understand the structural questions posed by our target molecule. Piperidine-4-carboxamido propanoate contains several key features that require rigorous characterization:

  • Piperidine Ring Conformation: The saturated heterocyclic ring typically adopts a low-energy chair conformation. The orientation (axial or equatorial) of the substituent at the C4 position is critical for its interaction with biological targets.

  • Stereochemistry: The 4-position of the piperidine ring is a potential stereocenter. Determining its absolute configuration (R/S) is non-trivial and essential for understanding its pharmacology.

  • Amide Bond Geometry: The planarity and orientation of the carboxamido linkage influence hydrogen bonding capabilities and overall molecular shape.

  • Side-Chain Flexibility: The propanoate tail possesses rotational freedom, and understanding its preferred conformation(s) in different environments is key.

This guide will explore how X-ray crystallography and NMR spectroscopy individually and collectively answer these structural questions.

Section 1: X-ray Crystallography: The Definitive Solid-State Snapshot

Single-crystal X-ray diffraction is an analytical technique that provides a static, high-resolution, three-dimensional map of atoms within a crystal lattice.[2][3] It works by directing X-rays at a single crystal; the X-rays diffract in specific directions based on the arrangement of atoms.[4] By analyzing the resulting diffraction pattern, one can determine the precise position of each atom, defining bond lengths, bond angles, and absolute stereochemistry with unparalleled accuracy.[2][4]

The Causality Behind the Crystallographic Workflow

The primary limitation and most critical step in X-ray crystallography is obtaining a high-quality, single crystal.[5] This is not merely a procedural step but a prerequisite that dictates the success of the entire experiment. The molecule must be coaxed into a highly ordered, repeating three-dimensional array. This process can be challenging and sometimes impossible for certain molecules.[5]

Experimental Protocol: From Powder to Structure
  • Crystallization: The process begins with a highly purified sample of piperidine-4-carboxamido propanoate. A systematic screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) is performed to grow diffraction-quality single crystals (typically 0.1-0.4 mm). This is often the most time-consuming and empirical step.

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and flash-cooled in a cryostream (e.g., to 150 K) to minimize thermal vibrations of the atoms.[6] The crystal is then placed in a diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam.[7] A detector, such as a CCD or pixel detector, records the intensities and positions of the diffracted X-rays from thousands of different crystal orientations.[8]

  • Structure Solution and Refinement: The collected diffraction data are processed to produce a set of reflections with corresponding intensities. The fundamental challenge, known as the "phase problem," is that the phase information of the diffracted waves cannot be directly measured.[8] For small molecules like ours, this is typically solved using direct methods.[8] This initial solution provides a rough electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods, which iteratively adjust atomic positions and thermal displacement parameters (B-factors) to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.[9][10] The quality of the final structure is assessed using metrics like the R-factor.

Visualizing the Crystallography Workflow

crystallography_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth Screening synthesis->crystallization >99% Purity selection Crystal Selection & Mounting crystallization->selection collection X-ray Data Collection selection->collection Cryo-cooling solution Structure Solution (Phase Problem) collection->solution refinement Model Refinement solution->refinement validation Final Validated 3D Structure refinement->validation

Caption: Workflow for structural validation via X-ray crystallography.

Information Yield for Piperidine-4-carboxamido propanoate
  • Unambiguous Connectivity and Stereochemistry: Provides definitive proof of the covalent bond framework and the absolute configuration at the C4 stereocenter (often requiring specialized techniques like anomalous dispersion).[11]

  • Precise Geometric Parameters: Delivers highly accurate bond lengths and angles (typically with uncertainties of a few thousandths of an Ångström and tenths of a degree, respectively).[4]

  • Solid-State Conformation: Reveals the exact conformation of the molecule as it exists in the crystal, including the piperidine ring's chair form and the specific orientation of its substituent.[12]

  • Intermolecular Interactions: Details how molecules pack together in the crystal, providing invaluable information on hydrogen bonds and other non-covalent interactions that stabilize the lattice.[13]

Section 2: NMR Spectroscopy: Unveiling Structure and Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution.[14][15] It exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C).[16] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency, which is highly sensitive to the local electronic environment.[17]

The Logic of an NMR-Based Structural Assignment

Unlike crystallography's "all-or-nothing" reliance on a single crystal, NMR analysis is a deductive process of assembling structural puzzle pieces from a series of experiments performed on a dissolved sample.[18] The choice of experiments is guided by the need to establish connectivity (which atoms are bonded to which), and then to determine the 3D arrangement through-space.

Experimental Protocol: A Multi-faceted Approach
  • Sample Preparation: Typically, 5-25 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[19] The use of deuterated solvents prevents large solvent signals from obscuring the analyte's signals.[20] The solution must be homogeneous and free of particulate matter, often requiring filtration through a glass wool plug.[21][22]

  • 1D NMR (¹H and ¹³C): The foundational experiments.

    • ¹H NMR: Provides information on the number of distinct proton environments (number of signals), the relative number of protons in each environment (integration), and their neighboring protons (spin-spin splitting).[23][24]

    • ¹³C NMR (with DEPT): Reveals the number of distinct carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments further distinguish between CH, CH₂, and CH₃ groups.[25]

  • 2D NMR for Connectivity (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei.

    • COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks within the molecule.[26]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to.[26]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds), which is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms.

  • 2D NMR for 3D Conformation (NOESY/ROESY):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining solution-state conformation. It identifies protons that are close to each other in space (< 5 Å), regardless of whether they are bonded.[27][28] This data is used to determine the relative orientation of substituents on the piperidine ring and the preferred conformation of the flexible side chain.[29]

Visualizing the NMR Spectroscopy Workflow

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Building dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter nmr1d 1D NMR (¹H, ¹³C, DEPT) filter->nmr1d nmr2d_conn 2D Connectivity (COSY, HSQC, HMBC) nmr1d->nmr2d_conn nmr2d_conf 2D Conformation (NOESY/ROESY) nmr2d_conn->nmr2d_conf assign Assign Signals nmr2d_conf->assign connect Establish Connectivity assign->connect conform Determine 3D Conformation connect->conform structure Final Solution Structure & Dynamics conform->structure

Caption: Workflow for structural validation via NMR spectroscopy.

Information Yield for Piperidine-4-carboxamido propanoate
  • Confirmation of Constitution: The full suite of 1D and 2D connectivity experiments confirms the molecule's atom-to-atom bonding framework.[26]

  • Solution-State Conformation: NOESY data is critical for establishing the chair conformation of the piperidine ring and, crucially, determining whether the C4 substituent is in an axial or equatorial position by observing specific through-space correlations (e.g., between the substituent's protons and the axial/equatorial protons at C3/C5).[27]

  • Dynamic Information: NMR spectra represent a time-average of all conformations present in solution.[14] Line broadening or multiple sets of signals can indicate conformational exchange or restricted bond rotation, providing insights into the molecule's flexibility that a static crystal structure cannot.

  • Relative Stereochemistry: While absolute stereochemistry is difficult to determine without chiral auxiliaries, the relative arrangement of atoms can be confidently established.

Section 3: Head-to-Head Comparison

The choice between X-ray crystallography and NMR is not about which is "better," but which is best suited for the question at hand. Often, the most comprehensive validation comes from using both.[30][31][32]

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Sample Preparation Difficult, requires crystal growthRelatively easy, requires dissolution
Typical Sample Amount < 1 mg5-25 mg for ¹H, 50-100 mg for ¹³C[19]
Primary Output Single, static 3D structureTime-averaged 3D structure(s) and dynamics
Key Information Absolute configuration, precise bond lengths/angles, crystal packing[2][4]Covalent connectivity, solution conformation, molecular motion[14][26]
Resolution Atomic (< 1 Å)Lower, provides through-space proximities (~1.8-5 Å via NOE)
Main Bottleneck Growing a diffraction-quality crystal[5]Spectral overlap in complex molecules, sensitivity
Biological Relevance Represents a low-energy, but potentially non-physiological, conformationStructure in a solution environment is often more relevant to biological function
A Logic of Complementarity

The two techniques provide different but equally vital pieces of the structural puzzle. X-ray crystallography provides the "ground truth" of the molecule's intrinsic geometry and absolute stereochemistry, while NMR reveals its behavior and preferred shape in the more biologically relevant solution phase.

logic_diagram molecule Piperidine-4-carboxamido propanoate xray X-ray Crystallography molecule->xray nmr NMR Spectroscopy molecule->nmr xray_out1 Solid-State Conformation xray->xray_out1 xray_out2 Absolute Stereochemistry xray->xray_out2 xray_out3 Precise Bond Geometry xray->xray_out3 xray_out4 Intermolecular Packing xray->xray_out4 nmr_out1 Solution Conformation(s) nmr->nmr_out1 nmr_out2 Covalent Connectivity nmr->nmr_out2 nmr_out3 Molecular Dynamics nmr->nmr_out3 validation Unambiguous Structural Validation xray_out1->validation xray_out2->validation xray_out3->validation nmr_out1->validation nmr_out2->validation

Sources

Validation

baseline retention time of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate in reverse-phase LC-MS

Title: Baseline Retention Time of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate in Reverse-Phase LC-MS: A Comparative Performance Guide Executive Summary (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Baseline Retention Time of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate in Reverse-Phase LC-MS: A Comparative Performance Guide

Executive Summary

(S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate is a critical intermediate and structural scaffold in modern drug discovery. Analyzing this compound via Reverse-Phase Liquid Chromatography-Mass Spectrometry (RP LC-MS) presents a classic chromatographic challenge: balancing the hydrophobic retention of its tert-butyl ester against the severe secondary interactions caused by its highly basic piperidine ring.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard C18, polar-embedded C18, and silica-hydride stationary phases. By focusing on the causality behind retention mechanisms, this guide provides actionable, self-validating protocols for achieving reproducible baseline retention and optimal peak symmetry.

Mechanistic Overview: The "Piperidine Problem"

To understand the retention behavior of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate (CAS 845907-19-9)[1], we must analyze its structural dichotomy. The molecule contains a lipophilic tert-butyl propanoate moiety and a polar carboxamide linkage. However, the dominant chromatographic feature is the secondary amine of the piperidine ring, which possesses a pKa of approximately 11.1 to 11.2[2].

Under standard LC-MS conditions utilizing 0.1% Formic Acid (pH ~2.7), the piperidine nitrogen is fully protonated. While the tert-butyl group provides sufficient hydrophobicity to retain the molecule on a reversed-phase column (obviating the strict need for HILIC[3]), the protonated nitrogen interacts aggressively with residual ionized silanols on the silica surface. Even in fully end-capped standard C18 columns, steric hindrance prevents complete silanol masking. This results in unintended cation-exchange interactions, manifesting as severe peak tailing, reduced theoretical plates, and unpredictable baseline retention times[4].

Stationary Phase Comparison & Performance Data

Method development should rely on manipulating the stationary phase chemistry rather than relying solely on mobile phase brute force. Below is a comparative analysis of column performance for retaining this specific analyte.

  • Standard End-Capped C18: Provides baseline hydrophobic retention but suffers from silanol-induced tailing. The surface is uniformly hydrophobic, which compresses selectivity for polar basic compounds[4].

  • Polar-Embedded C18: Incorporates an amide, urea, or carbamate functional group within the primary alkyl ligand[5]. This embedded group attracts a localized hydration layer that physically shields residual silanols from the protonated analyte, drastically improving peak shape[6]. Furthermore, dipole interactions play a significant role in its retention behavior[5].

  • Silica-Hydride (TYPE-C™): Utilizes a silica-hydride surface rather than a traditional silica-hydroxyl surface. This fundamental chemistry change eliminates the need for end-capping and removes the primary source of ion-exchange tailing, supporting strong retention of both polar and non-polar analytes[4].

Quantitative Performance Comparison

Data represents typical baseline retention parameters using a 50 x 2.1 mm, 1.7 µm column at 0.4 mL/min (5-95% Acetonitrile gradient over 10 mins).

Column ChemistryMobile Phase AdditivepHBaseline Retention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
Standard C180.1% Formic Acid2.72.451.85 (Severe Tailing)4,500
Standard C1810 mM NH₄HCO₃10.06.801.15 (Excellent)12,500
Polar-Embedded C180.1% Formic Acid2.72.101.20 (Good)10,200
Silica-Hydride0.1% Formic Acid2.73.501.10 (Excellent)14,000

Causality Insight: Notice the dramatic retention time increase (2.45 min to 6.80 min) on the standard C18 when switching to a high-pH mobile phase. At pH 10.0, the piperidine ring is closer to its pKa, significantly increasing the neutral fraction of the molecule. This neutral state partitions much more strongly into the hydrophobic C18 phase and eliminates cation-exchange with silanols[2]. However, this requires a specialized high-pH stable column.

Visualizing the Mechanism

Mechanism cluster_C18 Standard C18 (Low pH) cluster_Polar Polar-Embedded C18 Analyte Protonated Piperidine (Analyte) Silanol Ionized Silanol (-O-) Analyte->Silanol Ion-Exchange (Causes Tailing) Hydrophobic C18 Alkyl Chain Analyte->Hydrophobic Hydrophobic Retention Embedded Embedded Amide Group (Water Shield) Analyte->Embedded Hydrogen Bonding (Improves Peak) Hydrophobic2 C18 Alkyl Chain Analyte->Hydrophobic2 Hydrophobic Retention

Caption: Mechanistic interaction of protonated piperidine on standard vs. polar-embedded C18.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your method development, do not simply execute steps; validate the physical system simultaneously.

Step 1: Mobile Phase Preparation

  • A: MS-grade Water with 0.1% Formic Acid (v/v).

  • B: MS-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Note: For high-pH evaluation, replace FA with 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

Step 2: Sample Preparation & System Suitability

  • Prepare a 1 mg/mL stock of (S)-tert-butyl 2-(piperidine-4-carboxamido)propanoate in Methanol.

  • Self-Validation Step: Dilute the stock to 10 µg/mL using the initial mobile phase (e.g., 95% A / 5% B). Spiking the sample with a neutral hydrophobic marker (e.g., Toluene, 5 µg/mL) creates an internal diagnostic tool.

  • Causality: If the neutral marker elutes with perfect symmetry (As ~ 1.0) while the piperidine analyte tails, you have definitively proven the peak distortion is chemically induced (silanol interaction) rather than a physical column defect (e.g., voiding or channeling).

Step 3: Chromatographic Execution

  • Column: Polar-Embedded C18 (50 x 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Enhances mass transfer and reduces system backpressure).

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% to 95% B

    • 8.0 - 9.0 min: 95% B

    • 9.0 - 10.0 min: 5% B (Re-equilibration)

Step 4: Mass Spectrometry Detection

  • Operate in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the [M+H]⁺ precursor ion at m/z 257.18 (calculated from the exact monoisotopic mass of ~256.18 Da).

Method Development Workflow

Workflow Start Analyze Analyte Properties (pKa ~11.1, LogP, MW 256.34) LowPH Screen Low pH (0.1% FA) Standard C18 Column Start->LowPH HighPH Screen High pH (10mM NH4HCO3) High-pH Stable C18 Column Start->HighPH PolarEmb Screen Polar-Embedded C18 (Shield Silanols) Start->PolarEmb Evaluate Evaluate Retention Time (k' > 2) & Peak Asymmetry (As < 1.5) LowPH->Evaluate HighPH->Evaluate PolarEmb->Evaluate Optimize Optimize Gradient & Flow Rate for LC-MS Compatibility Evaluate->Optimize

Caption: Workflow for LC-MS method development of basic polar compounds.

References

  • J Layne. "Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases." PubMed. 5

  • "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." LabRulez LCMS. 3

  • "Are LC columns with embedded polar groups better for polar retention?" Trust your Science 4 - YouTube. 6

  • "Polar Compounds are Not Well Retained by Reversed Phase Columns Explained - HPLC Primer." MTC USA. 4

  • "Morpholine-4-carboxamide vs. Piperidine-4-carboxamide: A Comparative Guide for Drug Design." Benchchem. 2

  • "(S) Tert Butyl 2 (Piperidine 4 Carboxamido)Propanoate (250Mg)." Cenmed Enterprises. 1

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate

This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate. As professionals in research and drug development, our commitment to safety and...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate. As professionals in research and drug development, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are designed to ensure regulatory compliance, protect personnel, and maintain the integrity of our laboratory environments. The core principle guiding this protocol is that all novel or specialized chemical compounds, particularly those used in pharmaceutical research, must be managed as hazardous waste unless explicitly determined otherwise by a qualified safety professional.

Part 1: Core Principle: Hazard Assessment and Precautionary Profile

A specific Safety Data Sheet (SDS) for (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate is not always readily available. Therefore, a conservative hazard assessment based on its structural components—a piperidine moiety, an amide linkage, and a tert-butyl ester—is the most responsible approach.

  • Piperidine Moiety : Piperidine and its derivatives are often associated with significant hazards, including flammability, acute toxicity (harmful if swallowed, inhaled, or in contact with skin), and corrosivity (causing severe skin and eye damage).[1][2]

  • Pharmaceutical Compounds : Unused or waste pharmaceutical compounds may not readily break down in the environment and can pose threats to ecosystems and human health.[3][4] The U.S. Environmental Protection Agency (EPA) regulates many pharmaceutical wastes as hazardous.[3][4]

Given these properties, (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate must be treated as hazardous chemical waste. All handling and disposal operations should be predicated on this classification.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
Potential HazardBasis of ConcernRequired Personal Protective Equipment (PPE)
Acute Toxicity Structural similarity to piperidine derivatives.[5][6][7]Gloves: Chemically resistant (e.g., nitrile). Body: Laboratory coat.
Skin/Eye Irritation Common characteristic of amine-containing compounds.[6][7][8]Eye Protection: Safety glasses with side shields or chemical safety goggles.[1][9]
Respiratory Irritation Potential for aerosol or dust formation during handling.[6][7]Respiratory: Handle only in a well-ventilated area or a chemical fume hood.[10]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is secure containment and transfer to a licensed waste management service.[1][11] Under no circumstances should this chemical be disposed of via sanitary sewer or in regular laboratory trash.[12][13][14]

Step 1: Segregation at the Point of Generation

Immediately segregate waste (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate from all other waste streams.

  • Causality : Mixing chemical wastes is a primary cause of laboratory incidents. This compound should not be mixed with incompatible materials such as strong oxidizing agents or acids to prevent potentially violent reactions.[2][9][15]

Step 2: Containerization and Labeling
  • Select a Compatible Container : Use a dedicated, leak-proof container made of a non-reactive material (e.g., high-density polyethylene - HDPE).[9] The container must have a tightly sealing lid.[1][2]

  • Apply a Hazardous Waste Label : The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate"

    • Associated hazard warnings (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date waste was first added)

Step 3: Secure Storage Pending Disposal
  • Designated Storage Area : Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a containment tub) to mitigate potential leaks.[1]

  • Incompatibles : Ensure the storage area physically separates this waste from acids, bases, and oxidizers.

Step 4: Professional Disposal

The final and most critical step is to arrange for disposal through the proper channels.

  • Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9] They are the authoritative body for ensuring compliant disposal.

  • Licensed Contractor : If operating independently, you must use a licensed professional hazardous waste disposal company.[1][11]

  • Documentation : Complete all required waste disposal manifests and documentation accurately. This creates a chain of custody from the point of generation to final destruction, which is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[11]

Part 3: Management of Contaminated Materials

Any item that comes into contact with (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste : Contaminated PPE (gloves, etc.), absorbent pads from spills, and weighing papers must be collected in the designated solid hazardous waste container for this compound.[1][9]

  • "Empty" Reagent Containers : A container that held this chemical is not truly empty until it is "RCRA Empty."

    • Triple-Rinse : Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).[1][16]

    • Collect Rinsate : Crucially, this rinsate is hazardous waste. It must be collected and added to the appropriate liquid hazardous waste stream.[1][16]

    • Deface and Dispose : After triple-rinsing, obliterate or remove the original label. The container can then be disposed of according to your institution's specific guidelines for rinsed chemical containers.[15][17]

Part 4: Emergency Protocol: Small Spill Management

In the event of a small, manageable spill:

  • Alert & Secure : Alert personnel in the immediate area. Ensure the area is well-ventilated.[9]

  • Don PPE : Wear the full PPE detailed in Table 1.

  • Contain & Absorb : Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9][10]

  • Collect : Carefully sweep the absorbed material into your designated hazardous waste container.[9][14]

  • Decontaminate : Clean the spill surface area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[9]

Visualization of Disposal Workflow

The following diagram illustrates the correct decision-making process for the disposal of (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate waste.

G cluster_start cluster_process Correct Disposal Pathway cluster_end cluster_prohibited Prohibited Pathways cluster_danger start Waste Generation (Unused Reagent, Contaminated Materials) segregate Step 1: Segregate Waste (Isolate from other chemicals) start->segregate Initiate Protocol trash Regular Trash Disposal start->trash INCORRECT sewer Sewer / Drain Disposal start->sewer INCORRECT containerize Step 2: Containerize & Label (Use sealed, compatible container with Hazardous Waste label) segregate->containerize store Step 3: Secure Storage (Ventilated area, secondary containment) containerize->store contact_ehs Step 4: Professional Disposal (Contact EHS or Licensed Contractor) store->contact_ehs end_node Compliant & Safe Disposal (Incineration or Secure Landfill via Contractor) contact_ehs->end_node danger_trash RISK: Personnel Exposure Environmental Contamination Regulatory Fines trash->danger_trash danger_sewer RISK: Aquatic Toxicity Water Supply Contamination Infrastructure Damage sewer->danger_sewer

Caption: Disposal workflow for (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate.

References

  • Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]

  • Disposal of Chemical Waste. (n.d.). University of Bristol Safety Office. Retrieved from [Link]

  • Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]

  • Disposal of Used/Unwanted Chemicals at UW-Madison. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Pharmaceutical Waste. (n.d.). Wayne State University Office of Environmental Health and Safety. Retrieved from [Link]

  • Pharmaceutical Waste Disposal & Containers: A Complete Guide. (2025, March 7). Triumvirate Environmental. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer. Retrieved from [Link]

  • Pharmaceutical Waste. (n.d.). University of Delaware Environmental Health & Safety. Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Thermo Fisher Scientific. Retrieved from [Link]

  • PIPERIDINE AR - Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). PENTA. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate

Comprehensive Safety & Handling Guide: (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate (CAS: 845907-19-9) is a highly functionalized intermediate frequently uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate

(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate (CAS: 845907-19-9) is a highly functionalized intermediate frequently utilized in peptidomimetic synthesis and drug discovery[1]. While its structural features make it a valuable building block for enhancing molecular lipophilicity and receptor binding, these same features introduce specific occupational hazards. This guide provides researchers and drug development professionals with a self-validating, mechanistic approach to personal protective equipment (PPE), operational handling, and disposal.

Mechanistic Hazard Profile & Toxicology

To establish a rigorous safety protocol, one must understand the structure-activity relationship (SAR) of the molecule's hazards:

  • The Piperidine Moiety: The secondary amine within the piperidine ring acts as a Lewis base (electron pair donor). This basicity is responsible for its primary hazard: severe irritation to the respiratory tract and mucosal membranes[2]. Furthermore, piperidine derivatives are known for their rapid absorption through the skin, gastrointestinal tract, and respiratory system, posing systemic toxicity risks[2].

  • The Tert-Butyl Ester Group: The addition of a tert-butyl ester significantly increases the molecule's lipophilicity (LogP). While advantageous for drug membrane permeability, in an occupational setting, this lipophilicity enhances the compound's ability to bypass the stratum corneum, exacerbating the dermal absorption hazards inherent to the piperidine core[2].

  • Physical State Hazards: As a fine powder, this compound poses a significant dust inhalation risk. Aerosolized particulates can cause acute lung inflammation and must be managed via strict engineering controls[3].

Mandatory Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient for handling lipophilic piperidine derivatives. The following PPE matrix is engineered to mitigate the specific physicochemical risks of this compound[3][4].

Protection CategoryRecommended EquipmentMechanistic Justification
Ocular/Face Chemical safety goggles (ANSI Z87.1) or full-face shield.Prevents mucosal absorption of basic piperidine dust/vapors, which can cause severe eye damage[3].
Dermal (Hands) Nitrile gloves (min. 0.11 mm for splash; double-glove for bulk handling).The tert-butyl ester enhances transdermal penetration; nitrile provides an effective barrier against lipophilic amines[2].
Respiratory N95/P100 particulate respirator or PAPR (if handling outside a hood).Piperidine derivatives are acute respiratory irritants; fine powders easily aerosolize and cause systemic toxicity if inhaled[2][3].
Body Flame-resistant lab coat, closed-toe shoes, long pants.Provides a general barrier against accidental spills and minimizes electrostatic discharge during powder handling[4].

Operational Handling & Experimental Workflows

The following protocol ensures the chemical integrity of the reagent while protecting the operator. The compound must be stored at 0–8°C to prevent thermal degradation[1].

Step-by-Step Solvation Workflow:

  • Thermal Equilibration: Remove the sealed vial from cold storage (0–8°C)[1]. Crucial Step: Allow the vial to equilibrate to room temperature in a desiccator for 30–45 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduces the risk of ester hydrolysis and causes the powder to clump, ruining its quantitative transferability.

  • Engineering Controls: Transfer the equilibrated vial to a certified chemical fume hood operating at a minimum face velocity of 100 linear feet per minute (LFM)[3].

  • Static Mitigation & Weighing: Use an analytical balance enclosed in a draft shield. Utilize anti-static weigh boats and a grounded spatula.

    • Causality: Fine, lipophilic powders often carry static charges. Static repulsion can cause the powder to aerosolize abruptly, creating an immediate inhalation hazard[4].

  • Solvation: Dissolve the weighed compound in the target organic solvent (e.g., DMF, DCM) inside the fume hood before transferring it to the main reaction vessel.

  • Storage: Flush the stock vial with an inert gas (Argon or Nitrogen) to displace moisture, seal tightly with Parafilm, and immediately return to 0–8°C storage[1].

SafeHandling Start 1. Cold Storage (0-8°C) Eq 2. Equilibrate to Room Temp (Prevents Condensation) Start->Eq PPE 3. Don Mandatory PPE (Gloves, Goggles, Respirator) Eq->PPE Hood 4. Fume Hood Transfer (Min 100 LFM) PPE->Hood Weigh 5. Anti-Static Weighing (Dust Control) Hood->Weigh Waste Hazardous Waste Disposal (EPA Guidelines) Weigh->Waste Contaminated Materials React 6. Solvation & Reaction Weigh->React

Operational workflow for safe handling and solvation of piperidine derivatives.

Spill Response & Disposal Plan

In the event of a localized spill within the laboratory, immediate and methodical action is required to prevent aerosolization and dermal contact[3].

Emergency Spill Protocol:

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood exhaust is operating at maximum capacity.

  • PPE Upgrade: The responder must don a P100 particulate respirator and heavy-duty nitrile gloves before approaching the spill[4].

  • Wet Containment (Critical): Do not sweep the dry powder. Sweeping generates hazardous dust clouds. Instead, lightly mist the spill with a compatible, low-volatility solvent (e.g., isopropanol) or cover it with solvent-dampened absorbent pads to suppress aerosolization[3].

  • Collection: Use a non-sparking scoop to transfer the wetted material and absorbent pads into a sealable, chemically compatible hazardous waste container[4].

  • Decontamination: Wash the spill surface with a mild acidic solution (e.g., 5% citric acid) to neutralize the basic piperidine residue, followed by standard soap and water[2].

Disposal Plan: Do not discharge into the environment or laboratory drains[4]. All contaminated materials (gloves, weigh boats, absorbent pads) must be classified as hazardous chemical waste. Dispose of contents and containers via a licensed hazardous waste treatment facility in accordance with local and federal EPA guidelines[3].

References

  • Cenmed Enterprises. "(S)-Tert-Butyl 2-(Piperidine-4-Carboxamido)Propanoate (250MG)". Cenmed.[Link]

  • Australian Government Department of Health (NICNAS). "Piperidine: Human health tier II assessment". Industrial Chemicals.[Link]

  • Ataman Kimya. "PIPERIDINE". Ataman Chemicals.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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